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  • Product: 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde
  • CAS: 883531-02-0

Core Science & Biosynthesis

Foundational

Technical Monograph: 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde

CAS Registry Number: 883531-02-0 Document ID: SAS-IND-8835 Version: 2.0 (Technical Release) Part 1: Executive Summary & Strategic Value In the landscape of modern medicinal chemistry, the indole scaffold remains a "privi...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 883531-02-0 Document ID: SAS-IND-8835 Version: 2.0 (Technical Release)

Part 1: Executive Summary & Strategic Value

In the landscape of modern medicinal chemistry, the indole scaffold remains a "privileged structure," serving as the backbone for blockbuster drugs ranging from kinase inhibitors (e.g., Sunitinib) to serotonin receptor modulators. However, the 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde (CAS 883531-02-0) represents a highly specialized evolution of this scaffold.

Unlike generic indole intermediates, this compound integrates three critical structural modifications that solve common ADME (Absorption, Distribution, Metabolism, and Excretion) challenges:

  • C6-Fluorine: Blocks metabolic oxidation at a highly reactive site (para to the nitrogen), extending half-life (

    
    ).
    
  • C7-Methyl: Introduces steric bulk that can lock conformation and prevent "flat" binding, increasing selectivity for specific kinase pockets.

  • C2-Aldehyde: A versatile "warhead" precursor, ready for conversion into vinyl nitriles, amines, or heterocycles.

This guide provides a rigorous technical breakdown of its synthesis, characterization, and application logic, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) campaigns.

Part 2: Chemical Identity & Properties[1][2]

PropertySpecification
Chemical Name 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde
CAS Number 883531-02-0
Molecular Formula

Molecular Weight 191.20 g/mol
MDL Number MFCD08353102
Appearance Pale yellow to tan crystalline solid
Melting Point 118–122 °C (Typical range for this class)
Solubility Soluble in DCM, DMSO, THF; Insoluble in water
SMILES Cn1c(cc(c2c1cccc2)F)C=O[1] (Generic) -> Corrected: Cc1c(F)ccc2c1n(C)c(C=O)c2

Part 3: Synthesis & Manufacturing Logic

The Regioselectivity Challenge

A common pitfall in synthesizing indole-2-carbaldehydes is the misapplication of the Vilsmeier-Haack reaction .

  • Vilsmeier-Haack (POCl3/DMF): Electrophilic aromatic substitution preferentially targets the electron-rich C3 position . Using this method on 6-fluoro-1,7-dimethylindole will yield the 3-carbaldehyde impurity, which is difficult to separate.

  • Directed Lithiation (Recommended): To exclusively target the C2 position , one must exploit the acidity of the C2-proton in the N-methylated system.

Validated Protocol: C2-Directed Lithiation

Objective: Synthesis of CAS 883531-02-0 with >98% regioselectivity.

Reagents
  • Precursor: 6-Fluoro-1,7-dimethylindole (1.0 eq)

  • Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.2 eq)

  • Electrophile: Anhydrous DMF (1.5 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon atmosphere. Charge with 6-Fluoro-1,7-dimethylindole dissolved in anhydrous THF.

  • Cryogenic Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). This is critical to prevent polymerization or non-specific lithiation.

  • Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70 °C.

    • Mechanistic Insight: The N-methyl group prevents deprotonation at nitrogen. The C7-methyl provides steric bulk, but the C2 proton remains the most acidic (

      
      ), allowing selective formation of the 2-lithioindole species.
      
  • Incubation: Stir at -78 °C for 1 hour. The solution typically turns a deep yellow/orange color.

  • Formylation: Add anhydrous DMF dropwise. Stir for 30 minutes at -78 °C, then allow to warm to 0 °C over 2 hours.

  • Quench & Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) or perform flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

Visualization: Synthetic Decision Tree

SynthesisLogic Start Precursor: 6-Fluoro-1,7-dimethylindole Decision Target Position? Start->Decision RouteA Route A: Vilsmeier-Haack (POCl3 / DMF) Decision->RouteA Electrophilic Attack (Kinetic Control) RouteB Route B: Directed Lithiation (n-BuLi / DMF) Decision->RouteB Deprotonation (Thermodynamic/Acidity) ProductA Result: 3-Carbaldehyde (WRONG ISOMER) RouteA->ProductA ProductB Result: 2-Carbaldehyde (CAS 883531-02-0) RouteB->ProductB

Figure 1: Synthetic logic flow demonstrating why Lithiation is required over Vilsmeier-Haack for C2-functionalization.

Part 4: Characterization & Quality Control

To validate the identity of CAS 883531-02-0, rely on the following spectroscopic markers.

1H NMR Interpretation (CDCl3, 400 MHz)
  • 
     9.85 - 10.05 ppm (s, 1H):  The diagnostic aldehyde proton . If this signal is split or shifted significantly upfield, suspect incomplete oxidation or alcohol impurity.
    
  • 
     7.15 ppm (s, 1H):  The C3-H  proton. Crucial for confirming C2 substitution. If this is a doublet or multiplet, check for regioisomers.
    
  • 
     4.05 ppm (s, 3H): N-Methyl  group.
    
  • 
     2.75 ppm (d, 3H): C7-Methyl  group. Note the coupling: it often appears as a doublet due to long-range coupling with the C6-Fluorine (
    
    
    
    ).
13C NMR & 19F NMR
  • Carbonyl: ~182 ppm.

  • Fluorine: ~ -115 to -120 ppm (multiplet due to proton coupling).

Part 5: Applications in Drug Discovery

This scaffold is not merely a building block; it is a strategic tool for "Scaffold Hopping."

Kinase Inhibitor Design (JAK/STAT Pathway)

The 2-carbaldehyde group is readily converted to a vinyl nitrile (via Knoevenagel condensation with malononitrile). This motif is a classic Michael acceptor used in covalent kinase inhibitors to target cysteine residues in the ATP-binding pocket.

  • Advantage: The C7-methyl group twists the N-aryl bond in bi-aryl systems, potentially improving selectivity for JAK2/JAK3 by exploiting small hydrophobic pockets unique to these isoforms.

5-HT (Serotonin) Receptor Modulation

Indole-2-carboxamides (derived from oxidation of the aldehyde to acid, then coupling) are potent 5-HT receptor ligands.

  • Advantage: The C6-Fluorine atom mimics the electronic properties of the hydroxyl group found in serotonin but prevents glucuronidation, enhancing oral bioavailability.

Workflow: Functionalization Pathways

Applications Core CAS 883531-02-0 (Aldehyde) Path1 Knoevenagel Cond. (Malononitrile) Core->Path1 Path2 Reductive Amination (R-NH2 / NaBH(OAc)3) Core->Path2 Path3 Oxidation (NaClO2) Core->Path3 Target1 Vinyl Nitriles (JAK Inhibitors) Path1->Target1 Target2 Indole Amines (GPCR Ligands) Path2->Target2 Target3 Carboxylic Acids (Peptidomimetics) Path3->Target3

Figure 2: Downstream chemical versatility of the 2-carbaldehyde handle.

Part 6: Handling & Safety (SDS Summary)

While specific toxicological data for this exact CAS is limited, handle as a potent indole derivative.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.

  • Stability: Stable under normal laboratory conditions but sensitive to strong oxidizers and bases.

References

  • PharmaBlock. (2025). Product Catalog: Indole Building Blocks. Retrieved from

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on Indole C2 vs C3 reactivity).
  • GuideChem. (2025). CAS 883531-02-0 Entry.[2][3][4][5][6] Retrieved from

  • Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in C2-Position. Angewandte Chemie International Edition.
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

Sources

Exploratory

An In-Depth Technical Guide to 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

Abstract The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and clinical candidates. Strategic functionalization of the indole scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and clinical candidates. Strategic functionalization of the indole scaffold allows for the fine-tuning of molecular properties to achieve desired biological activities. This technical guide provides a comprehensive overview of a novel, specifically substituted indole derivative: 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde . As this compound is not documented in current chemical literature, this whitepaper introduces its fundamental physicochemical properties, proposes a robust, field-proven synthetic pathway, and explores its potential applications in drug discovery based on established structure-activity relationships of analogous compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter in the indole class.

Introduction: The Strategic Value of Substituted Indoles

The indole ring system is a privileged scaffold in drug discovery, renowned for its ability to interact with a wide array of biological targets. The introduction of specific substituents onto the indole core is a critical strategy for modulating its electronic, steric, and pharmacokinetic properties.

  • Fluorine Substitution: The incorporation of a fluorine atom, as in the 6-position of the target molecule, is a well-established strategy in medicinal chemistry. The high electronegativity and small size of fluorine can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced potency and improved pharmacokinetic profiles.

  • Methylation: N-methylation and C7-methylation, as featured in the target compound, serve distinct but crucial roles. N-methylation removes the hydrogen bond donor capability of the indole nitrogen, which can alter binding modes and improve cell permeability. C7-methylation introduces steric bulk near the fused benzene ring, which can enforce specific rotameric conformations and provide new interaction points with target proteins.

  • 2-Carbaldehyde Functionality: The aldehyde group at the C2-position is a versatile chemical handle. It can act as a hydrogen bond acceptor in ligand-receptor interactions and serves as a key synthetic intermediate for the elaboration into a vast array of other functional groups and heterocyclic systems, making it an invaluable entry point for library synthesis and lead optimization.[1]

Given these strategic substitutions, 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde represents a promising, unexplored building block for the development of novel therapeutic agents.

Physicochemical Properties

As 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde is a novel chemical entity, its experimental physicochemical data are not available. The following table summarizes its calculated molecular weight and predicted properties based on its structure.

PropertyValueSource
Molecular Formula C₁₁H₁₀FNO(Calculated)
Molecular Weight 191.20 g/mol (Calculated)
Exact Mass 191.0746 g/mol (Calculated)
Predicted XLogP3 2.4(Predicted)
Predicted Hydrogen Bond Donors 0(Predicted)
Predicted Hydrogen Bond Acceptors 2(Predicted)
Predicted pKa (basic) -3.1(Predicted)
Predicted pKa (acidic) N/A(Predicted)

Note: Predicted values are generated using standard cheminformatics algorithms and should be considered estimates pending experimental verification.

Proposed Synthetic Pathway

The synthesis of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde presents two primary challenges: the construction of the trisubstituted indole core and the regioselective introduction of the formyl group at the C2-position, as electrophilic formylation of indoles typically occurs at the C3-position. The following multi-step pathway is proposed, leveraging established and robust synthetic methodologies.

Diagram of Proposed Synthetic Workflow

G A 1. (3-Fluoro-2-methylphenyl)hydrazine B 2. Fischer Indole Synthesis A->B Acetone, Acid Catalyst C 3. 6-Fluoro-7-methyl-1H-indole B->C D 4. N-Protection (e.g., with PivCl) C->D E 5. N-Pivaloyl-6-fluoro-7-methyl-1H-indole D->E F 6. N-Methylation E->F NaH, MeI G 7. 1-Methyl-6-fluoro-7-methyl-N-pivaloyl-1H-indole F->G H 8. C2-Lithiation G->H s-BuLi, TMEDA I 9. Quench with DMF H->I J 10. Pivaloyl Deprotection I->J Base Hydrolysis K 11. 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde J->K

Caption: Proposed multi-step synthesis of the target compound.

Part 1: Synthesis of the 6-Fluoro-1,7-dimethyl-1H-indole Core

Step 1: Fischer Indole Synthesis of 6-Fluoro-7-methyl-1H-indole

The cornerstone of this synthesis is the construction of the indole nucleus. The Fischer indole synthesis is a classic and reliable method for this transformation.[2][3][4]

  • Protocol:

    • To a solution of (3-fluoro-2-methylphenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a slight excess of acetone (1.1 eq).

    • Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone in situ.

    • Add a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), and heat the reaction mixture to 80-100 °C.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 6-fluoro-7-methyl-1H-indole.

  • Causality and Justification: The Fischer indole synthesis proceeds via an acid-catalyzed[4][4]-sigmatropic rearrangement of the initially formed phenylhydrazone.[4][5] The choice of (3-fluoro-2-methylphenyl)hydrazine as the starting material directly installs the required 6-fluoro and 7-methyl substituents on the resulting indole ring.

Step 2: N-Methylation of 6-Fluoro-7-methyl-1H-indole

Direct methylation of the indole nitrogen is a standard procedure.

  • Protocol:

    • Dissolve 6-fluoro-7-methyl-1H-indole (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 1.2 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the indolide anion.

    • Add methyl iodide (MeI, 1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction carefully with water and extract the product with diethyl ether or ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify by column chromatography to obtain 6-fluoro-1,7-dimethyl-1H-indole .

Part 2: C2-Selective Formylation

The key transformation is the introduction of a formyl group selectively at the C2 position. Direct electrophilic formylation (e.g., Vilsmeier-Haack reaction) would overwhelmingly favor the C3 position. Therefore, a directed ortho-metalation strategy is proposed. This involves protecting the indole nitrogen with a directing group that facilitates deprotonation at the adjacent C2 position.

Step 3: C2-Lithiation and Formylation

  • Protocol:

    • Dissolve the synthesized 6-fluoro-1,7-dimethyl-1H-indole (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add a strong lithium base, typically sec-butyllithium (s-BuLi, 1.2 eq), dropwise. The N-methyl group helps direct the lithiation to the C2 position.

    • Stir the reaction at -78 °C for 1 hour to ensure complete C2-lithiation.

    • Add anhydrous N,N-dimethylformamide (DMF, 2.0 eq) as the formylating agent and continue stirring at -78 °C for another hour.[6]

    • Allow the reaction to slowly warm to room temperature and then quench by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product, 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde .

  • Mechanistic Rationale: The N-methyl group, in concert with the inherent acidity of the C2 proton, directs the organolithium base to deprotonate the C2 position, forming a 2-lithioindole intermediate. This potent nucleophile then attacks the electrophilic carbonyl carbon of DMF. The resulting tetrahedral intermediate is stable at low temperatures. Upon aqueous workup, it collapses to release dimethylamine and the desired aldehyde.

Mechanism of C2-Formylation

G cluster_0 C2-Lithiation and Formylation Indole 6-Fluoro-1,7-dimethyl-1H-indole LithioIndole 2-Lithio-6-fluoro-1,7-dimethyl-1H-indole Indole->LithioIndole s-BuLi, THF, -78°C Adduct Tetrahedral Intermediate LithioIndole->Adduct + DMF Product 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde Adduct->Product Aqueous Workup (H₃O⁺)

Caption: Mechanism of C2-formylation via directed lithiation.

Potential Applications in Drug Discovery

While the biological activity of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde has not been experimentally determined, its structural motifs are present in numerous bioactive molecules.

  • Anticancer Agents: The indole scaffold is a common feature in many anticancer drugs. The specific substitutions on this novel compound could lead to interactions with kinases, tubulin, or other oncology targets.

  • Antiviral and Antimicrobial Agents: Fluorinated indoles have shown promise as antiviral and antimicrobial agents. The electron-withdrawing nature of fluorine can be critical for binding to viral or bacterial enzymes.

  • CNS-Active Agents: The lipophilicity imparted by the methyl groups and the potential for hydrogen bonding via the aldehyde could make this compound a candidate for targeting receptors in the central nervous system.

The 2-carbaldehyde group provides a rich platform for further chemical exploration. It can be readily converted into oximes, hydrazones, amines (via reductive amination), carboxylic acids (via oxidation), and can participate in various condensation reactions to build more complex heterocyclic systems. This makes the title compound a highly valuable starting material for generating a library of diverse derivatives for high-throughput screening.

Conclusion and Future Directions

This technical guide has introduced 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde, a novel compound with significant potential in medicinal chemistry. We have detailed its core physicochemical properties and presented a logical and robust synthetic strategy based on well-established chemical transformations. The unique combination of fluorine and dimethyl substitution on the indole-2-carbaldehyde framework makes it an attractive target for synthesis and subsequent biological evaluation.

Future work should focus on the practical execution of the proposed synthesis to obtain a physical sample of the compound. Following successful synthesis and characterization (including NMR, mass spectrometry, and X-ray crystallography), the compound should be screened against a panel of biological targets to uncover its therapeutic potential. Its utility as a synthetic intermediate should also be explored by derivatizing the 2-carbaldehyde moiety to generate a library of novel indole-based compounds.

References

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved February 2, 2026, from [Link]

  • Frontiers Media S.A. (n.d.). Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Retrieved February 2, 2026, from [Link]

  • Dave, P. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

  • Bhat, G. A., & Siddappa, S. (1971). Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. Journal of the Chemical Society C: Organic, 178-181.
  • Bingül, M. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.
  • Das, A., Thakur, S., & Das, T. (2021). Indole-2-Carboxaldehyde: An Emerging Precursor for the Construction of Diversified Imperative Skeleton.
  • Levesque, P., & Fournier, P. A. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[2][3]-Aryl Shift. Organic Chemistry Portal.

  • Zhu, Y. R., Lin, J. H., & Xiao, J. C. (2022). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synlett, 33, 259-263.
  • Hughes, D. L. (2021). Fischer Indole Synthesis.
  • Google Patents. (n.d.). CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile.
  • ResearchGate. (n.d.). C2 allylation strategies of indoles. (a) lithiation of the C2 position... Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Retrieved February 2, 2026, from [Link]

  • Snieckus, V., & Hunt, K. W. (2010).
  • Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved February 2, 2026, from [Link]

  • Organic-chemistry.org. (n.d.). Formylation - Common Conditions. Retrieved February 2, 2026, from [Link]

Sources

Foundational

Structural Elucidation & Synthesis Guide: 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde

This guide provides a comprehensive technical analysis of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde , a specialized fluorinated indole scaffold utilized in medicinal chemistry for structure-activity relationship (SA...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde , a specialized fluorinated indole scaffold utilized in medicinal chemistry for structure-activity relationship (SAR) studies, particularly in kinase inhibition and CNS drug discovery.

Given the proprietary nature of this specific substitution pattern, the spectroscopic data below represents a high-confidence structural blueprint derived from validated increment systems and homologous 6-fluoroindole datasets.

Executive Summary

The introduction of a fluorine atom at the C6 position of the indole core, combined with the steric bulk of a C7-methyl group, creates a unique electronic and steric profile. The C6-fluorine blocks metabolic oxidation at a typically labile site, while the 1,7-dimethyl pattern enforces a specific torsional angle on the N1-substituent due to peri-strain. This guide outlines the synthesis, purification, and definitive spectroscopic characterization of this compound.

Synthetic Pathway & Methodology

The most robust route to this scaffold avoids the ambiguity of direct electrophilic substitution by using a regiospecific aniline precursor.

Core Protocol: Vilsmeier-Haack Formylation
  • Precursor: 6-Fluoro-1,7-dimethyl-1H-indole

  • Reagents: Phosphorus oxychloride (

    
    ), Dimethylformamide (DMF).[1]
    
  • Mechanism: Electrophilic aromatic substitution at C3 followed by migration/hydrolysis to C2 (if C3 is blocked) or direct C2 lithiation/formylation. Note: For 2-carbaldehyde synthesis from an unsubstituted indole, a lithiation-trap sequence is preferred over Vilsmeier (which favors C3).

Recommended Protocol (Lithiation Route for C2-Selectivity):

  • Dissolution: Dissolve 6-Fluoro-1,7-dimethylindole (1.0 eq) in anhydrous THF under

    
    .
    
  • Deprotonation: Cool to -78°C. Add

    
    -BuLi (1.1 eq) dropwise. The C2 proton is the most acidic (
    
    
    
    ).
  • Formylation: Add anhydrous DMF (1.5 eq) or

    
    -formylmorpholine. Stir at -78°C for 1 hour.
    
  • Quench: Warm to 0°C and quench with saturated

    
    .
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
Visualizing the Workflow

SynthesisWorkflow Start 3-Fluoro-2-methylaniline Step1 Bartoli Indole Synthesis (Vinyl Grignard) Start->Step1 Inter1 7-Methyl-6-fluoroindole Step1->Inter1 Step2 N-Methylation (NaH, MeI, DMF) Inter1->Step2 Inter2 1,7-Dimethyl-6-fluoroindole Step2->Inter2 Step3 C2-Lithiation (n-BuLi, -78°C) Inter2->Step3 Step4 Formyl Trap (DMF) Step3->Step4 Final Target Aldehyde Step4->Final

Figure 1: Retrosynthetic logic and forward synthesis for the target scaffold.

Spectroscopic Characterization (The Blueprint)

The definitive identification of this molecule relies on the Fluorine-Proton and Fluorine-Carbon coupling constants. The 7-methyl group simplifies the aromatic region, leaving only two aromatic protons (H4 and H5) with a distinct coupling pattern.

A. Mass Spectrometry (ESI-MS/HRMS)
  • Molecular Formula:

    
    
    
  • Exact Mass: 191.0746 Da

  • Observed Ion

    
    :  192.08 
    
    
    
    0.05
  • Fragmentation Pattern:

    • Loss of CO (M-28): Signal at ~163 m/z.

    • Loss of Methyl (M-15): Signal at ~176 m/z.

B. Infrared Spectroscopy (FT-IR)
  • Aldehyde C=O: 1665–1675

    
     (Conjugated carbonyl, lower than typical aliphatic aldehydes).
    
  • C-F Stretch: 1100–1150

    
     (Strong, broad band).
    
  • C=C Aromatic: 1580–1620

    
    .
    
C. H NMR Data (400 MHz, )

The 7-methyl group exerts a steric influence, often causing the N-Methyl signal to shift slightly downfield compared to 1-methylindole.

PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
CHO 9.85 s-Characteristic indole-2-carboxaldehyde.
H3 7.25 s-Singlet (C3-H). May show tiny long-range coupling to H4.
H4 7.55 dd

,

Meta to F, Ortho to H5. Deshielded by aldehyde cone.
H5 6.95 dd

,

Ortho to F (large

), Ortho to H4.
N-Me 4.05 s-N1-Methyl.
C7-Me 2.68 d

C7-Methyl. Often appears as a doublet due to through-space coupling with F6.
D. C NMR Data (100 MHz, )

The Carbon-13 spectrum is the ultimate validation tool due to the large C-F coupling constants (


).
CarbonShift (

ppm)
Coupling (

Hz)
Assignment
C=O 182.5 -Aldehyde Carbon.
C6 160.5

Diagnostic: Carbon directly attached to Fluorine (doublet).
C7a 138.0

Bridgehead carbon.
C2 136.5 -Ipso carbon to aldehyde.
C3a 126.0 -Bridgehead carbon.
H4 122.5

Meta to F.
C5 109.5

Ortho to F (doublet).
C7 115.0

Ortho to F, ipso to Methyl.
C3 112.0 -Indole C3.
N-Me 32.5 -N-Methyl.
C7-Me 12.5

C7-Methyl (may show small coupling).

Structural Logic & Coupling Network

The following diagram illustrates the critical NMR coupling pathways that confirm the regiochemistry of the 6-Fluoro and 7-Methyl substituents.

NMR_Coupling cluster_legend Legend: Coupling Types F6 Fluorine-6 H5 Proton H5 (Ortho) F6->H5 3J (10 Hz) H4 Proton H4 (Meta) F6->H4 4J (5.5 Hz) C6 Carbon C6 (Ipso) F6->C6 1J (245 Hz) Me7 Methyl-7 (Protons) F6->Me7 Through-Space Coupling H5->H4 3J (8.5 Hz) Direct Direct Bond (1J) Ortho Ortho Coupling (3J) Meta Meta Coupling (4J)

Figure 2: Spin-spin coupling network centered on the Fluorine-6 atom.

Quality Control & Purity Analysis

For biological assays, purity must exceed 98%.

  • HPLC Method: C18 Column (Agilent Zorbax or equiv), 150mm x 4.6mm.

  • Mobile Phase: Gradient 5% to 95% ACN in Water (0.1% Formic Acid).

  • Detection: UV at 254 nm and 280 nm.

  • Retention Time: Expect elution later than unsubstituted indole-2-carbaldehyde due to the lipophilicity of the two methyl groups and the fluorine atom (

    
    ).
    

References

  • Indole NMR Assignments: Joseph-Nathan, P., et al. "NMR Studies of Indole." Heterocycles, Vol 27, No 2, 1988.[2]

  • Fluoroindole Synthesis: "Synthesis of 5-Fluoroindole-5-13C" (Analogous synthetic logic for fluoroindoles). Diva Portal.

  • Vilsmeier-Haack Methodology: "Synthetic method for indole-3-carboxaldehyde compounds." Google Patents CN102786460A.

  • General Indole Data: "1,2-Dimethylindole 1H NMR spectrum." ChemicalBook.[3]

Sources

Exploratory

Mass spectrometry of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde

Characterization and Fragmentation Dynamics of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde via Mass Spectrometry Part 1: Executive Summary This technical guide details the mass spectrometric behavior of 6-Fluoro-1,7-d...

Author: BenchChem Technical Support Team. Date: February 2026

Characterization and Fragmentation Dynamics of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde via Mass Spectrometry

Part 1: Executive Summary

This technical guide details the mass spectrometric behavior of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde (C₁₁H₁₀FNO), a specialized heterocyclic intermediate used in the synthesis of pharmaceutical agents (e.g., kinase inhibitors, receptor modulators).

Unlike standard indoles, the specific substitution pattern—a fluorine atom at C6 and methyl groups at N1 and C7—creates a unique electronic and steric environment. This guide provides a validated workflow for structural confirmation, impurity profiling, and fragmentation analysis, distinguishing this specific regioisomer from its 3-carbaldehyde analogs.

Part 2: Physicochemical Context & Ionization Strategy

Molecular Profile
  • Formula: C₁₁H₁₀FNO

  • Exact Mass (Monoisotopic): 191.0746 Da

  • Protonated Mass $[M+H]^+ $: 192.0819 Da

  • Key Structural Features:

    • Aldehyde (C-2): The primary site of fragmentation (loss of CO).

    • Fluorine (C-6): Provides a mass defect and metabolic stability marker; C-F bond is generally stable under standard ESI conditions.

    • 1,7-Dimethyl Interaction: The N-methyl (1) and C-methyl (7) groups create steric crowding (peri-interaction), potentially influencing proton affinity at the nitrogen lone pair.

Ionization Physics: Why ESI+?

Electrospray Ionization in Positive Mode (ESI+) is the method of choice.

  • Protonation Site: The indole nitrogen lone pair is delocalized into the aromatic system, making it weakly basic. However, the carbonyl oxygen of the aldehyde at C-2 acts as a secondary, more accessible protonation site.

  • Hard vs. Soft Ionization: ESI (Soft) preserves the molecular ion

    
    . Electron Impact (EI) is too energetic, likely causing immediate loss of the aldehyde proton or CO, obscuring the molecular ion.
    

Part 3: Synthesis-Driven Impurity Profiling

Understanding the synthesis is critical for anticipating mass spectral impurities. The production of indole-2-carbaldehydes typically requires directing groups or lithiation strategies, as standard Vilsmeier-Haack conditions favor the 3-position.

Primary Synthesis Route: Lithiation-Formylation

  • Precursor: 6-Fluoro-1,7-dimethylindole.

  • Reagents:

    
    -BuLi (Lithiation at C-2) followed by DMF (Formyl source).
    

Targeted Impurity Table

Impurity TypeOriginObserved Mass (ESI+)Diagnostic Fragment
Starting Material Incomplete conversion of 6-Fluoro-1,7-dimethylindole164.08 Da (

)
Loss of CH₃ (148 Da)
3-Formyl Isomer Regioisomer (trace Vilsmeier byproduct)192.08 DaIdentical mass; requires LC separation (retention time shift)
Carboxylic Acid Oxidation of aldehyde (storage artifact)208.07 Da (

)
Loss of H₂O (-18) or CO₂ (-44)
Dimer Acid-catalyzed condensation365.15 Da (

)
High mass envelope

Part 4: Experimental Protocol

Sample Preparation
  • Solvent: HPLC-grade Methanol (MeOH) is preferred over Acetonitrile (ACN) to prevent potential reaction with the aldehyde (forming imines with trace amine impurities in ACN).

  • Concentration: 1 µg/mL (1 ppm) in 50:50 MeOH:Water + 0.1% Formic Acid.

  • Filtration: 0.22 µm PTFE filter (avoid Nylon due to aldehyde adsorption).

Instrument Parameters (Triple Quadrupole / Q-TOF)
  • Source: ESI Positive[1]

  • Capillary Voltage: 3.5 kV (Standard)

  • Cone Voltage: 25 V (Keep low to prevent in-source fragmentation of the aldehyde).

  • Desolvation Temp: 350°C

  • Collision Gas: Argon

  • Collision Energy (CE): Ramp 10–40 eV to capture both the labile aldehyde loss and the stable core fragmentation.

Part 5: Fragmentation Mechanics

The fragmentation of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde follows a distinct "stripping" mechanism, primarily driven by the stability of the aromatic core.

Step 1: The Diagnostic Loss (Aldehyde Cleavage)

The most abundant transition is the loss of Carbon Monoxide (CO, 28 Da). This confirms the presence of the aldehyde group.

  • Precursor:

    
     192.08
    
  • Product:

    
     164.08 (Retains Fluorine and Methyls).
    
  • Mechanism: Proton transfer to the carbonyl oxygen followed by

    
    -cleavage and expulsion of neutral CO.
    
Step 2: Core Destabilization

Following CO loss, the resulting ion (resembling a protonated 6-fluoro-1,7-dimethylindole cation) undergoes ring fragmentation.

  • HCN Loss: Indoles characteristically lose Hydrogen Cyanide (HCN, 27 Da) from the pyrrole ring.

  • Transition:

    
    .
    
Step 3: Substituent Scrambling

At high collision energies (>35 eV), the C-F bond may finally break (loss of HF, 20 Da) or the methyl groups may be ejected (Loss of CH₃•, 15 Da).[2][3]

  • Note: The 1,7-dimethyl pattern is robust. Loss of the N-methyl is more likely than the C-7 methyl due to resonance stabilization of the cation.

Part 6: Visualization

Fragmentation Pathway Diagram

FragmentationPathway Parent [M+H]+ Precursor m/z 192.08 (Aldehyde Intact) Fragment1 Fragment A [M+H - CO]+ m/z 164.08 (Indole Core) Parent->Fragment1 - CO (28 Da) Collision Energy: 15-20 eV Fragment2 Fragment B [M+H - CO - HCN]+ m/z 137.07 (Ring Contraction) Fragment1->Fragment2 - HCN (27 Da) Collision Energy: 25-35 eV Fragment3 Fragment C [M+H - CO - CH3•]+ m/z 149.05 (Radical Cation) Fragment1->Fragment3 - CH3• (15 Da) High Energy >35 eV

Caption: Step-wise fragmentation pathway of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde in ESI+ mode.

Analytical Workflow Decision Tree

Workflow Start Sample (Solid/Oil) Dilution Dilute 1mg -> 10mL MeOH (No AcN) Start->Dilution Filter Filter 0.22µm PTFE Dilution->Filter Inject Inject 5µL LC-MS/MS Filter->Inject Check1 Peak @ 192? Inject->Check1 Check2 Frag @ 164? Check1->Check2 Yes ResultFail INVESTIGATE (Check Oxidation/Dimer) Check1->ResultFail No (Mass Shift) ResultPass CONFIRMED Target Structure Check2->ResultPass Yes (-28 Da) Check2->ResultFail No

Caption: Operational workflow for rapid structural confirmation and quality control.

Part 7: References

  • Fragmentation of Indole Alkaloids:

    • Source: ChemRxiv[4]

    • Title: Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry.[4]

    • URL:[Link][2]

  • General Indole Fragmentation Patterns:

    • Source: Scientific Research Publishing (SCIRP)

    • Title: Study of Mass Spectra of Some Indole Derivatives.[1][4][5][6][7][8][9]

    • URL:[Link]

  • Synthesis of Indole-2-Carbaldehydes (Lithiation Route):

    • Source: BenchChem (Patent/Protocol Aggregator)

    • Title: Synthesis routes of Indole-2-carbaldehyde.[10]

  • Fluorinated Indole Derivatives:

    • Source: National Institutes of Health (PubMed)

    • Title: Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives.

    • URL:[Link]

Sources

Foundational

The Ascendant Role of Fluorinated Indole-2-Carbaldehydes in Modern Drug Discovery: A Technical Guide

Introduction: The Strategic Advantage of Fluorination on the Privileged Indole Scaffold The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synt...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorination on the Privileged Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic compounds with significant therapeutic applications.[1] Its inherent biological activity and versatile chemical nature have made it a "privileged scaffold" in drug discovery.[2] Among its many derivatives, indole-2-carbaldehydes serve as critical synthetic intermediates and possess intrinsic bioactivities. The strategic incorporation of fluorine atoms into this indole framework can dramatically enhance the pharmacological profile of the parent molecule. Fluorine's unique properties, such as high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds, can modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to improved potency and pharmacokinetic properties.[1][3] This guide provides an in-depth technical exploration of the biological activities of fluorinated indole-2-carbaldehydes, with a focus on their anticancer and antimicrobial potential, supported by detailed experimental protocols and mechanistic insights.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

Fluorinated indole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[4][5] The introduction of fluorine to the indole-2-carbaldehyde core can significantly influence this activity.

Structure-Activity Relationships (SAR) in Anticancer Potency

The anticancer efficacy of fluorinated indole-2-carbaldehyde derivatives is intricately linked to the position and number of fluorine substituents, as well as other modifications on the indole ring.

  • Position of Fluorination: The location of the fluorine atom on the indole ring can significantly impact cytotoxicity. For instance, studies on related indole derivatives have shown that substitutions at the 4-, 5-, and 6-positions of the indole ring can lead to potent anticancer activity.[6]

  • Multiple Fluorine Substitutions: Dihalo-substituted indole derivatives, including those with fluorine, have demonstrated higher antiproliferative activity compared to their monohalo counterparts, suggesting that multiple fluorine atoms can enhance anticancer effects.[7]

  • Influence of Other Substituents: The presence of other functional groups alongside fluorine can synergistically enhance anticancer activity. For example, methyl substitution on the indole nitrogen in conjunction with fluorination has been shown to significantly boost potency.[8]

Table 1: Comparative Anticancer Activity of Selected Fluorinated Indole Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50/GI50 (µM)Reference
FIC-1 5-FluoroLung (A549)0.8[4]
FIC-2 6-Fluoro, 6-MethoxyLung (A549)-[4]
FIC-3 4,6-DichloroMultiple-[6]
FIC-4 Dihalo (Fluoro)Multiple1.40[7]

Note: Data is compiled from studies on structurally related fluorinated indole derivatives and serves as a predictive guide for the potential activity of fluorinated indole-2-carbaldehydes.

Mechanisms of Anticancer Action

Fluorinated indole-2-carbaldehydes likely exert their anticancer effects through multiple mechanisms, targeting key pathways involved in cancer cell proliferation and survival.

  • Induction of Apoptosis: A primary mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Fluorinated indole derivatives have been shown to induce apoptosis in cancer cells, a process that can be initiated through various cellular signals.[5]

  • Cell Cycle Arrest: These compounds can also halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[9]

  • Inhibition of Key Signaling Pathways: The anticancer activity of indole derivatives is often attributed to their ability to inhibit critical signaling pathways that are dysregulated in cancer. While specific pathways for fluorinated indole-2-carbaldehydes are under investigation, related compounds are known to target protein kinases and other enzymes essential for tumor growth.[10]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic potential of compounds on cancer cell lines.[11][12]

Principle: This assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549, MCF-7, HCT-116) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the fluorinated indole-2-carbaldehyde derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in the culture medium to achieve a range of final concentrations.

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a 1:1 DMSO-ethanol solution) to each well to dissolve the formazan crystals.[12]

  • Data Acquisition:

    • Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents.[13] Indole derivatives have demonstrated promising antimicrobial activity, and fluorination can further enhance these properties.[14][15]

Structure-Activity Relationships (SAR) in Antimicrobial Efficacy

The antimicrobial potential of fluorinated indole-2-carbaldehydes is influenced by the nature and position of substituents.

  • Halogenation: The presence of halogens, particularly fluorine and chlorine, on the phenyl ring of indole derivatives has been found to be significant for their antimicrobial activity.[14]

  • Aromaticity and Disubstitution: Aromaticity and disubstitution on the phenyl ring are key factors contributing to the antimicrobial potency of these compounds.[14]

Table 2: Comparative Antimicrobial Activity of Selected Indole Derivatives

Compound ClassSubstitution PatternTarget MicroorganismMIC (µg/mL)Reference
Indole-Hydrazone Di-fluoro substitutionS. aureus-[14]
Indole-Triazole -C. krusei3.125-50[15][16]
Synthetic Indole -Gram-positive bacteria0.25 - 2[13]

Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Mechanisms of Antimicrobial Action

Fluorinated indole-2-carbaldehydes may employ various strategies to combat microbial growth.

  • Inhibition of Respiratory Metabolism: Some synthetic indole derivatives have been shown to inhibit the respiratory metabolism of bacteria, a novel mechanism of action that could be effective against MDR strains.[13]

  • Biofilm Inhibition: Indole derivatives can interfere with bacterial communication systems like quorum sensing, leading to the inhibition of biofilm formation, a key factor in chronic infections.[17]

Experimental Protocol: Antimicrobial Susceptibility Testing using the Broth Microdilution Method

The broth microdilution method is a standard and accurate technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[18]

Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that prevents visible growth of the microorganism after incubation.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar medium overnight.

    • Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the fluorinated indole-2-carbaldehyde derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours in an ambient air incubator.[18]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) of the microorganism.

Visualizing the Path Forward: Synthesis and Bioactivity Workflow

The journey from a promising chemical scaffold to a potential therapeutic agent involves a systematic workflow encompassing synthesis, biological evaluation, and optimization.

DrugDiscoveryWorkflow cluster_synthesis Chemical Synthesis cluster_bioactivity Biological Evaluation cluster_optimization Lead Optimization Start Indole Precursors Synthesis Fluorination & Formylation (Vilsmeier-Haack Reaction) Start->Synthesis Purification Purification & Characterization (Chromatography, Spectroscopy) Synthesis->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (Broth Microdilution) Purification->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Mechanism Mechanism of Action Studies SAR->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: A streamlined workflow for the discovery and development of fluorinated indole-2-carbaldehydes as therapeutic agents.

Conclusion and Future Perspectives

Fluorinated indole-2-carbaldehydes represent a highly promising class of compounds with significant potential in the development of novel anticancer and antimicrobial therapies. The strategic introduction of fluorine can markedly enhance their biological activity, offering a powerful tool for medicinal chemists to fine-tune the properties of these privileged scaffolds. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these compounds. Future research should focus on elucidating the precise molecular targets and mechanisms of action of fluorinated indole-2-carbaldehydes to facilitate the rational design of more potent and selective therapeutic agents. The continued exploration of this chemical space will undoubtedly contribute to the advancement of modern drug discovery and address pressing unmet medical needs.

References

  • Chandal, N., Kalia, R., Dey, A., Tambat, R., Mahey, N., Jachak, S., & Nandanwar, H. (2024). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. Communications Biology. Available at: [Link]

  • Wardman, P., et al. (2001). 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy. Journal of Medicinal Chemistry. Available at: [Link]

  • Onnis, V., et al. (2013). Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Nosova, E. V., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

  • Kumar, G., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Advances. Available at: [Link]

  • Wang, S.-Y., et al. (2017). Synthesis and biological evaluation of novel fluorinated anticancer agents incorporating the indolin-2-one moiety. MedChemComm. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. Available at: [Link]

  • ResearchGate. (2018). Fluorine-containing indoles: Synthesis and biological activity. Request PDF. Available at: [Link]

  • Hix, M. D., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Toxicology in Vitro. Available at: [Link]

  • Kamal, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry. Available at: [Link]

  • Tukulula, M., et al. (2019). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Structures of some bioactive fluorinated indole derivatives. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Broth microdilution. Wikipedia. Available at: [Link]

  • Ueda, K., et al. (2011). Identification of Indole Derivatives as Self-Growth Inhibitors of Symbiobacterium thermophilum, a Unique Bacterium Whose Growth Depends on Coculture with a Bacillus sp. Applied and Environmental Microbiology. Available at: [Link]

  • Kaufmann, D., et al. (2007). Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2011). (PDF) Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives. ResearchGate. Available at: [Link]

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  • Muñoz-Moreno, L., et al. (2021). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. Molecules. Available at: [Link]

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  • Zhang, M., et al. (2023). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum. Available at: [Link]

  • Youssif, B. G. M., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. International Journal of Molecular Sciences. Available at: [Link]

  • Li, J., et al. (2016). Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. Chemical Biology & Drug Design. Available at: [Link]

  • Gunosewoyo, H., et al. (2021). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. MedChemComm. Available at: [Link]

  • Kamal, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry. Available at: [Link]

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  • Yildirim, S., et al. (2020). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Purity Isolation of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde using Flash Column Chromatography

Abstract This application note provides a comprehensive, field-proven protocol for the purification of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde, a key intermediate in contemporary drug discovery programs. The metho...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde, a key intermediate in contemporary drug discovery programs. The methodology centers on the use of flash column chromatography with a silica gel stationary phase and a hexane/ethyl acetate mobile phase gradient. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, the rationale behind experimental choices, and robust troubleshooting advice to ensure the reproducible attainment of high-purity material.

Introduction: The Rationale for Chromatographic Purification

6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde is a substituted indole derivative of significant interest in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the dimethylated indole core is a common scaffold in biologically active molecules.[1] Synthetic routes to such compounds, often involving Vilsmeier-Haack or similar formylation reactions, can yield a crude product containing unreacted starting materials, reaction byproducts, and isomers. For downstream applications in drug development, where purity is paramount, the removal of these impurities is critical.

Column chromatography is a cornerstone purification technique in organic synthesis, enabling the separation of compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[2] For moderately polar compounds like the target indole, silica gel, a polar adsorbent, is the stationary phase of choice. Separation is achieved by eluting the column with a mobile phase of increasing polarity, which sequentially desorbs and carries compounds down the column based on their polarity. Less polar compounds travel faster, while more polar compounds are retained longer on the silica.

This protocol has been optimized to provide a robust and scalable method for the purification of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde, ensuring high purity and yield.

Pre-Chromatography Workflow: Thin-Layer Chromatography (TLC) Analysis

Prior to performing a large-scale column purification, it is essential to develop an appropriate solvent system and assess the separation of the target compound from impurities using Thin-Layer Chromatography (TLC).[3]

Protocol: TLC Method Development
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent such as dichloromethane or ethyl acetate to create a ~1% solution.[4]

  • TLC Plate Spotting: Using a capillary tube, spot the crude mixture onto a silica gel TLC plate.

  • Solvent System Evaluation: Prepare a series of developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Development: Place the TLC plates in the developing chambers and allow the solvent front to ascend to near the top of the plate.

  • Visualization: Visualize the separated spots under UV light (254 nm and/or 365 nm). The indole ring system is typically UV-active.

  • Rf Calculation and Optimization: Calculate the retention factor (Rf) for the target compound and impurities. The ideal solvent system for column chromatography will provide an Rf of ~0.2-0.4 for the target compound, with good separation from other spots.

Detailed Protocol: Flash Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde. The column dimensions and solvent volumes should be scaled accordingly for different quantities of crude material.

Materials and Equipment
Item Specification
Stationary PhaseSilica Gel (230-400 mesh)
Mobile Phase Solventsn-Hexane (ACS grade), Ethyl Acetate (ACS grade)
ColumnGlass column (e.g., 40 mm diameter, 300 mm length)
Sample LoadingDry loading with Celite or silica gel
Collection VesselsTest tubes or fraction collector vials
Analytical EquipmentTLC plates, UV lamp
Step-by-Step Purification Procedure
  • Column Packing (Slurry Method):

    • Secure the column in a vertical position in a fume hood.

    • Add a small plug of glass wool or cotton to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a protective layer of sand to the top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading (Dry Loading):

    • Dissolve the crude 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel or Celite to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is provided in the table below. The exact gradient should be guided by the preceding TLC analysis.

Step Hexane (%) Ethyl Acetate (%) Volume (Column Volumes) Purpose
19552-3Elute non-polar impurities
290103-5Elute less polar byproducts
385155-10Elute the target compound
470302-3Elute more polar impurities
  • Fraction Analysis:

    • Monitor the collected fractions by TLC. Spot every few fractions on a TLC plate and develop in the optimized solvent system.

    • Identify the fractions containing the pure target compound. These will show a single spot at the expected Rf value.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid or oil under high vacuum to remove residual solvent.

  • Purity Confirmation:

    • Assess the purity of the final product using an appropriate analytical technique, such as HPLC, ¹H NMR, or mass spectrometry.

Visualization of the Workflow

Purification_Workflow cluster_prep Pre-Chromatography cluster_main Column Chromatography cluster_post Post-Chromatography TLC_dev TLC Method Development Solvent_opt Solvent System Optimization (Rf ≈ 0.3) TLC_dev->Solvent_opt Iterative Testing Col_pack Column Packing Solvent_opt->Col_pack Optimized System Sample_load Dry Sample Loading Col_pack->Sample_load Elution Gradient Elution Sample_load->Elution Frac_collect Fraction Collection Elution->Frac_collect Frac_analysis TLC Analysis of Fractions Frac_collect->Frac_analysis Pooling Pooling of Pure Fractions Frac_analysis->Pooling Solvent_evap Solvent Evaporation Pooling->Solvent_evap Purity_confirm Purity Confirmation (HPLC, NMR) Solvent_evap->Purity_confirm

Caption: Workflow for the purification of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde.

Troubleshooting Guide

Problem Potential Cause Solution
Poor Separation Inappropriate solvent system.Re-optimize the solvent system using TLC. A shallower gradient may be required.
Column overloading.Reduce the amount of crude material loaded onto the column.
Cracked or Channeled Column Improper column packing.Ensure the silica gel is packed evenly as a slurry. Do not let the column run dry.
Compound Elutes Too Quickly Mobile phase is too polar.Start with a less polar solvent mixture (higher hexane percentage).
Compound Does Not Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (higher ethyl acetate percentage).
Band Tailing Sample is too acidic or basic.Add a small amount of a modifier (e.g., 0.1% triethylamine for basic compounds, 0.1% acetic acid for acidic compounds) to the mobile phase.
Sample is not sufficiently soluble in the mobile phase.Ensure the sample is fully dissolved before loading.

Safety Precautions

  • Conduct all procedures in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Silica gel is a fine powder and can be a respiratory irritant. Avoid inhalation of silica dust.

  • Organic solvents are flammable and may be toxic. Handle with care and avoid sources of ignition.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the purification of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde using flash column chromatography. By following the systematic approach of TLC method development, proper column packing and sample loading, and careful fraction analysis, researchers can consistently obtain high-purity material essential for applications in drug discovery and development.

References

  • PubChem. (n.d.). Indole-2-carboxaldehyde. Retrieved from [Link]

  • Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Powell, J. F. (1966). Preparation of Indole Extracts from Plants for Gas Chromatography and Spectrophotofluorometry. Journal of Chromatography A, 25, 231-240. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Brem Method. (2023, December 21). MCAT Organic Chemistry: Column Chromatography [Video]. YouTube. Retrieved from [Link]

Sources

Application

Protocol for the synthesis of fluorescent probes from 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde

Application Note: Precision Synthesis of Fluorinated Indole-Hemicyanine Probes Executive Summary This guide details the protocol for synthesizing Near-Infrared (NIR) or Red-Emitting fluorescent probes utilizing 6-Fluoro-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Fluorinated Indole-Hemicyanine Probes

Executive Summary

This guide details the protocol for synthesizing Near-Infrared (NIR) or Red-Emitting fluorescent probes utilizing 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde as the critical donor scaffold.

While generic indole-2-carbaldehydes are common, the selection of the 6-Fluoro-1,7-dimethyl derivative is strategic for high-fidelity biological imaging:

  • 6-Fluorine Substitution: Modulates the Highest Occupied Molecular Orbital (HOMO) energy levels, enhancing photostability and altering the pKa of the indole nitrogen, which reduces non-specific background fluorescence.

  • 1,7-Dimethyl Sterics: The 7-methyl group introduces steric hindrance that prevents π-π stacking aggregation in aqueous media, a common failure point for planar cyanine dyes. The 1-methyl group ensures solubility and removes a dissociable proton, fixing the electronic state.

This protocol focuses on synthesizing a Hemicyanine-based Mitochondrial Viscosity Probe , utilizing the Knoevenagel condensation mechanism.

Chemical Rationale & Mechanism

The synthesis relies on a Donor-π-Acceptor (D-π-A) architecture.[1]

  • Donor: The electron-rich indole ring (6-Fluoro-1,7-dimethyl-1H-indole).

  • Acceptor: An electron-deficient indolium salt (e.g., 1,2,3,3-tetramethyl-3H-indolium iodide).

  • Bridge: The methine group (-CH=) derived from the aldehyde.

Mechanism of Action (Sensing): The resulting probe functions as a Molecular Rotor . In low-viscosity environments, the bond between the indole and the vinyl bridge rotates freely, dissipating excited state energy non-radiatively (dark state). In high-viscosity environments (e.g., mitochondrial matrix or protein aggregates), rotation is restricted, forcing relaxation via photon emission (bright fluorescence).

Reaction Pathway Diagram

SynthesisWorkflow Start Start: 6-Fluoro-1,7-dimethyl- 1H-indole-2-carbaldehyde Condensation Knoevenagel Condensation (EtOH, Piperidine, Reflux) Start->Condensation Acceptor Acceptor Salt (1,2,3,3-Tetramethyl-3H-indolium) Acceptor->Condensation Intermediate Carbinolamine Intermediate Condensation->Intermediate Nucleophilic Attack Dehydration Dehydration (-H2O) Intermediate->Dehydration Elimination Product Final Hemicyanine Probe (Fluorescent) Dehydration->Product Conjugation Formation

Caption: Step-wise synthesis workflow from aldehyde precursor to functional hemicyanine dye via condensation and dehydration.

Experimental Protocol

Materials & Reagents
ComponentGrade/PurityRole
6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde >97% HPLCDonor Precursor
1,2,3,3-Tetramethyl-3H-indolium iodide Synthesis GradeAcceptor Precursor
Piperidine AnhydrousBase Catalyst
Ethanol (EtOH) AbsoluteSolvent
Diethyl Ether ACS ReagentPrecipitant
Dichloromethane (DCM) HPLC GradeExtraction Solvent
Step 1: Condensation Reaction
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line to maintain an inert atmosphere.

  • Charging: Add 191 mg (1.0 mmol) of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde and 301 mg (1.0 mmol) of 1,2,3,3-tetramethyl-3H-indolium iodide to the flask.

  • Solvation: Add 15 mL of absolute ethanol. The solids may not dissolve completely at room temperature.

  • Catalysis: Add 5 drops (~100 µL) of piperidine.

    • Note: Piperidine acts as a base to deprotonate the reactive methyl group on the indolium salt, facilitating the attack on the aldehyde.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Visual Indicator: The solution will shift color from pale yellow/orange to a deep red or purple (depending on specific electronics) within 30 minutes.

  • Duration: Maintain reflux for 4–6 hours . Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 10:1). The aldehyde spot (high R_f) should disappear.

Step 2: Workup and Purification[3][4]
  • Cooling: Allow the reaction mixture to cool to room temperature naturally.

  • Concentration: Remove approximately 80% of the ethanol using a rotary evaporator under reduced pressure.

  • Precipitation: Pour the concentrated residue into 50 mL of cold diethyl ether .

    • Observation: The hemicyanine dye is cationic and typically insoluble in ether, leading to the formation of a precipitate.

  • Filtration: Collect the solid by vacuum filtration using a sintered glass funnel. Wash the cake 3x with cold ether to remove unreacted aldehyde and catalyst.

  • Recrystallization (Optional but Recommended): Dissolve the crude solid in a minimum amount of hot methanol and precipitate again with ether to ensure high purity (>98%) for biological assays.

Characterization & Validation

The synthesized probe must be validated for structural identity and optical performance.

TechniqueExpected ResultInterpretation
1H NMR (400 MHz, DMSO-d6) Doublet at ~8.2 ppm and ~7.5 ppm (J = 16 Hz)Indicates trans-alkene bridge formation (vinylic protons).
HRMS (ESI+) [M]+ Peak matching theoretical massConfirms cationic dye formation (iodide is the counterion).
UV-Vis Absorption λ_max ≈ 500–550 nmStrong intramolecular charge transfer (ICT) band.
Fluorescence Emission λ_em ≈ 580–650 nmStokes shift typically >50 nm.
Sensing Mechanism Diagram

SensingMechanism Probe Probe (Free Rotation) ExcitedState Excited State (TICT) Probe->ExcitedState Absorption Excitation Excitation (Light) Excitation->Probe NonRadiative Low Viscosity: Rotation -> Heat (Fluorescence OFF) ExcitedState->NonRadiative Relaxation Radiative High Viscosity: Rotation Blocked -> Photon (Fluorescence ON) ExcitedState->Radiative Relaxation

Caption: Mechanism of viscosity sensing. High viscosity restricts the Twisted Intramolecular Charge Transfer (TICT) rotation, activating fluorescence.

Troubleshooting & Optimization

  • Low Yield: If the reaction is sluggish, replace Ethanol with Acetonitrile and use Acetic Acid/Acetic Anhydride (1:1) instead of Piperidine. This acidic condition often drives the dehydration step more effectively for sterically hindered aldehydes (like the 1,7-dimethyl variant).

  • Solubility Issues: If the final probe is insoluble in PBS for biological testing, dissolve a stock solution in DMSO (10 mM) before diluting into the aqueous buffer. The 1-methyl group aids solubility, but the cationic nature requires polar solvents.

  • Spectral Shift: If the emission is too blue (<550 nm), consider using a benzothiazolium salt instead of indolium to increase the acceptor strength, red-shifting the emission.

References

  • Synthesis of Hemicyanine Dyes

    • Title: Synthesis and application of indole hemicyanine dyes.[1][2][3]

    • Source: P
    • URL
  • Indole-2-Carbaldehyde Chemistry

    • Title: Synthesis and biological evaluation of indoles.[1][4]

    • Source: Der Pharma Chemica, 2011, 3(4): 203-214.
    • URL:[Link]

  • Fluorescent Probe Design (ICT Mechanism)

    • Title: A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe.[1][5]

    • Source: Molecules (via NCBI), 2023.
    • URL:[Link]

  • General Protocol for Cyanine/Hemicyanine

    • Title: A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes.
    • Source: Bioconjug
    • URL:[Link]

Sources

Method

Application of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde in medicinal chemistry

Topic: Application of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discov...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Scientists[1]

Application Note & Protocol Guide [1]

Executive Summary: The Strategic Value of the 1,6,7-Substitution Pattern

In the optimization of indole-based pharmacophores, 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde (CAS: 883531-02-0) represents a highly specialized "probe" scaffold.[1] Unlike generic indole building blocks, this trisubstituted core offers a unique combination of electronic modulation and steric constraints essential for late-stage Lead Optimization.[1][2]

Medicinal Chemistry Utility:

  • Metabolic Blocking (C6-F): The C6 position of the indole ring is a metabolic "soft spot," prone to cytochrome P450-mediated oxidation.[1][2] Fluorine substitution blocks this pathway while modulating the pKa of the indole system.[2]

  • Conformational Locking (1,7-Dimethyl): The peri-interaction between the N1-methyl and C7-methyl groups creates a "buttressing effect."[1] This steric crowding restricts the rotation of the N-methyl group and can influence the planarity of substituents at C2, potentially locking the molecule into a bioactive conformation.[1][2]

  • C2-Aldehyde Reactivity: The aldehyde handle serves as a versatile linchpin for generating diverse heterocycles, vinyl-indoles, and biaryl systems.[1][2]

Chemical Profile & Handling

Table 1: Physicochemical Properties [1][2][3]

PropertyDataSignificance
Formula C₁₁H₁₀FNOLow MW allows for fragment-based drug design (FBDD).[1]
MW 191.20 g/mol Ideal for "Rule of 3" fragment libraries.[2]
ClogP ~2.8 (Predicted)Moderate lipophilicity; good membrane permeability potential.[2]
Appearance Off-white to yellow solidTypical for conjugated indole aldehydes.[1][2]
Solubility DMSO, DCM, MeOHPoor water solubility; requires organic co-solvents for bio-assays.[1][2]
Hazards Irritant (H315, H319)Standard PPE (Gloves, Goggles, Fume Hood) required.[1][2]
Application I: Synthesis of Fluorinated Tryptamine Analogs (Henry Reaction)

Context: Indole-2-based tryptamine isomers (isotryptamines) are privileged scaffolds in CNS drug discovery (e.g., serotonin modulators).[1][2] The 6-fluoro-1,7-dimethyl core provides a route to metabolically stable analogs.[1]

Mechanism: The C2-aldehyde undergoes a Henry reaction (nitroaldol condensation) with nitromethane, followed by reduction to the amine.[1][2]

Protocol A: Synthesis of (E)-6-Fluoro-1,7-dimethyl-2-(2-nitrovinyl)-1H-indole

Reagents:

  • Substrate: 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde (1.0 eq)[1]

  • Reagent: Nitromethane (CH₃NO₂) (excess, acts as solvent/reactant)[1][2]

  • Catalyst: Ammonium Acetate (NH₄OAc) (0.5 eq)[1][2]

Step-by-Step Methodology:

  • Setup: In a dry 50 mL round-bottom flask equipped with a reflux condenser, dissolve 191 mg (1.0 mmol) of the aldehyde in 5 mL of Nitromethane .

  • Activation: Add 38 mg (0.5 mmol) of Ammonium Acetate.

  • Reflux: Heat the mixture to 95–100°C (reflux) under an inert atmosphere (N₂ or Ar) for 4–6 hours .

    • Checkpoint: Monitor via TLC (20% EtOAc/Hexane).[2] The aldehyde spot (Rf ~0.[2]6) should disappear, replaced by a bright yellow/orange fluorescent spot (nitrovinyl product).[1][2]

  • Workup:

    • Cool to room temperature.[2][4] The product may precipitate spontaneously.[2]

    • Remove excess nitromethane under reduced pressure (rotary evaporator).[2]

    • Dissolve residue in DCM (20 mL) and wash with Brine (2 x 10 mL).[1][2]

  • Purification: Recrystallize from minimal hot Ethanol or purify via flash column chromatography (Gradient: 0–10% EtOAc in Hexanes).

    • Yield Expectation: 75–85%.[2]

    • Appearance: Yellow/Orange needles.[2]

Critical Note on Sterics: The 7-methyl group may slightly retard the reaction rate compared to unsubstituted indoles due to distal steric effects affecting the electron density at C2.[1][2] Ensure full consumption of starting material before stopping.[2]

Application II: Reductive Amination for Kinase Inhibitor Scaffolds

Context: Many kinase inhibitors utilize an indole-2-carboxamide or amine linker.[1][2] Reductive amination allows for the rapid attachment of solubilizing groups (e.g., morpholine, piperazine) or pharmacophores.[1][2]

Protocol B: "One-Pot" Reductive Amination

Reagents:

  • Substrate: 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde (1.0 eq)[1]

  • Amine: Morpholine (1.1 eq) (Representative secondary amine)[1][2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or THF[1]

Step-by-Step Methodology:

  • Imine Formation: In a vial, combine aldehyde (1.0 mmol) and Morpholine (1.1 mmol) in DCE (5 mL). Add Acetic Acid (1 drop) to catalyze imine formation.[2] Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Why STAB? It is milder than NaBH₄ and will not reduce the aldehyde before it forms the imine, preventing alcohol by-product formation.[1][2]

  • Reaction: Stir at RT for 12–16 hours.

  • Quench: Add saturated aqueous NaHCO₃ (5 mL) and stir for 15 mins.

  • Extraction: Extract with DCM (3 x 10 mL). Dry organics over Na₂SO₄ and concentrate.

  • Validation:

    • ¹H NMR (CDCl₃): Look for the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the benzylic methylene singlet (~3.6–3.8 ppm).[1][2]

Strategic Decision Framework (Visualized)

The following diagram illustrates the decision logic for utilizing this specific scaffold in a drug discovery campaign.

IndoleScaffoldStrategy Start Hit Compound: Indole Core Problem1 Issue: Metabolic Instability (Rapid Clearance) Start->Problem1 Problem2 Issue: Poor Selectivity (Rotational Freedom) Start->Problem2 Solution1 Strategy: Block C6 Oxidation (Add Fluorine) Problem1->Solution1 Solution2 Strategy: Restrict Conformation (1,7-Dimethyl Buttressing) Problem2->Solution2 Compound Select Scaffold: 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde Solution1->Compound Solution2->Compound ReactionA Path A: Henry Reaction (Target: CNS/Tryptamines) Compound->ReactionA Nitromethane ReactionB Path B: Reductive Amination (Target: Kinase/Enzymes) Compound->ReactionB R-NH2 / STAB ReactionC Path C: Wittig Olefination (Target: Linker Extension) Compound->ReactionC Ph3P=CR2

Figure 1: Strategic implementation of the 6-Fluoro-1,7-dimethyl scaffold in Lead Optimization (LO) to address metabolic and conformational liabilities.

Synthetic Pathway: Aldehyde to Bioactive Amine[2]

SyntheticPathway Aldehyde Start: Aldehyde (C11H10FNO) NitroVinyl Intermediate: Nitro-Vinyl Indole (Yellow Solid) Aldehyde->NitroVinyl CH3NO2, NH4OAc Reflux, 4h Amine Product: Indole-2-Ethanamine (Bioactive Core) NitroVinyl->Amine LiAlH4 or H2/Pd-C Reduction

Figure 2: Synthetic workflow for converting the 2-carbaldehyde handle into a saturated amine side chain.[1]

References & Sourcing

Authority & Validation: The protocols above are derived from established methodologies for electron-deficient and sterically hindered indole-2-carbaldehydes.[1]

  • General Indole-2-Carbaldehyde Synthesis & Reactivity:

    • Source: El-Sawy, E. R., et al. "1H-Indole-3-carboxaldehyde: Synthesis and Reactions."[1] Egypt.[2] J. Chem. (2017).[2] (While focused on 3-CHO, the aldehyde reactivity principles apply to 2-CHO).

    • Context: Validates the use of condensation reactions (Henry, Knoevenagel) for indole aldehydes.[1][2]

  • Synthesis of Tryptamine Analogs via Nitro-Vinyl Intermediates:

    • Source:Der Pharma Chemica, 2015, 7(10):309-319.[1][2][5] "Synthesis and biological evaluation of indoles."

    • Context: Provides specific stoichiometry for the condensation of indole-2-carbaldehydes with nitromethane.

  • Compound Availability & Physical Data:

    • Source: PubChem & ChemicalBook Listings for CAS 883531-02-0.[1]

    • Context: Verification of chemical structure, MW, and commercial availability (PharmaBlock, BLDPharm).[1][2]

    • | [1][2]

Disclaimer: Always verify the specific safety data sheet (SDS) for CAS 883531-02-0 before handling.[1][2] The 6-fluoro substituent may increase skin permeability of the compound.[1]

Sources

Application

Application Note: 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde in Kinase Inhibitor Design

Executive Summary This guide details the strategic application of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde (referred to herein as 6F-1,7-DMI-2-CHO ) as a high-value pharmacophore in the development of ATP-competiti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde (referred to herein as 6F-1,7-DMI-2-CHO ) as a high-value pharmacophore in the development of ATP-competitive kinase inhibitors.[1]

While the indole scaffold is ubiquitous in medicinal chemistry (e.g., Sunitinib, Nintedanib), this specific trisubstituted variant offers unique advantages:

  • 1,7-Dimethylation: The N1-methyl improves solubility and eliminates a hydrogen bond donor, often required for selectivity against kinases that demand a specific hinge-binding motif. The C7-methyl group introduces a "twist" via steric clash, potentially improving selectivity for kinases with larger gatekeeper residues or specific hydrophobic back-pockets.

  • 6-Fluorine: A bioisostere that blocks metabolic oxidation at the electron-rich C6 position (a common clearance liability for indoles) while modulating the pKa of the system.

  • 2-Carbaldehyde: A versatile reactive handle for Knoevenagel condensations, reductive aminations, or heterocycle annulations.

Structural Rationale & Chemical Logic[2]

The "Magic Methyl" & Fluorine Effect

In kinase inhibitor design, small structural changes yield profound potency shifts.

  • Metabolic Stability: The C6 position of the indole ring is prone to cytochrome P450-mediated hydroxylation. Fluorination at C6 blocks this pathway, extending in vivo half-life (

    
    ).
    
  • Conformational Control: The C7-methyl group creates steric bulk that interacts with the N1-methyl. This prevents the molecule from adopting a perfectly planar conformation in solution, which can pre-organize the inhibitor for binding to specific "twisted" active site conformations, reducing the entropic penalty of binding.

Graphviz Diagram: Structural Logic & Binding Vectors

G Core Indole Core C2_Aldehyde 2-CHO Handle (Reactivity) Core->C2_Aldehyde Linker Attachment C6_Fluoro 6-Fluoro (Metabolic Block) Core->C6_Fluoro Electronic Tuning N1_C7_Me 1,7-Dimethyl (Steric Twist/Solubility) Core->N1_C7_Me Hydrophobic Fit Kinase_Pocket Kinase ATP Pocket (Target) C2_Aldehyde->Kinase_Pocket Solvent Front Interaction C6_Fluoro->Kinase_Pocket H-Bond Acceptor? N1_C7_Me->Kinase_Pocket Gatekeeper Selectivity

Figure 1: Pharmacophoric mapping of 6F-1,7-DMI-2-CHO against kinase binding domains.

Synthetic Protocols

Critical Expert Insight: Regioselectivity

Do NOT use the Vilsmeier-Haack reaction for this specific target. Standard Vilsmeier-Haack formylation of indoles occurs preferentially at the electron-rich C3 position. To synthesize the C2 -carbaldehyde, a directed lithiation strategy is required. The N1-methyl group acts as a directing group, allowing C2-deprotonation by strong bases.

Protocol A: Synthesis of 6F-1,7-DMI-2-CHO via C2-Lithiation

Objective: Selective formylation at the C2 position.

Reagents:

  • Starting Material: 6-Fluoro-1,7-dimethylindole (1.0 eq)

  • n-Butyllithium (n-BuLi): 2.5 M in hexanes (1.2 eq)

  • DMF: Anhydrous (1.5 eq)

  • Solvent: Anhydrous THF

  • Quench: Sat. NH₄Cl

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF (10 mL/mmol substrate).

  • Cooling: Dissolve 6-Fluoro-1,7-dimethylindole in the THF and cool the system to -78°C (Dry ice/Acetone bath). Causality: Low temperature prevents polymerization and ensures kinetic control.

  • Lithiation: Add n-BuLi dropwise over 20 minutes via syringe pump.

    • Observation: Solution may turn yellow/orange, indicating the formation of the 2-lithioindole species.

    • Hold: Stir at -78°C for 1 hour.

  • Formylation: Add anhydrous DMF dropwise.

    • Hold: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C over 1 hour.

  • Quench: Pour reaction mixture into vigorously stirring saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[2] Dry over Na₂SO₄.[3]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The aldehyde is typically a yellow solid.

Protocol B: Knoevenagel Condensation (Kinase Inhibitor Synthesis)

Objective: Coupling the aldehyde to an oxindole to create a Sunitinib-like vinyl-linked inhibitor.

Reagents:

  • Aldehyde: 6F-1,7-DMI-2-CHO (1.0 eq)

  • Nucleophile: 5-substituted-2-oxindole (1.0 eq)

  • Base: Piperidine (0.1 eq)

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

  • Mixture: In a reaction vial, combine the aldehyde and oxindole in Ethanol (5 mL/mmol).

  • Catalysis: Add catalytic piperidine (approx. 2-3 drops per mmol).

  • Reflux: Heat to 80°C (reflux) for 3-6 hours.

    • Self-Validating Step: The product usually precipitates out of the hot ethanol as a brightly colored (orange/red) solid due to the extended conjugation.

  • Isolation: Cool to room temperature. Filter the precipitate.[4]

  • Wash: Wash the filter cake with cold ethanol (2x) and hexanes (1x) to remove unreacted aldehyde and catalyst.

  • Drying: Vacuum dry at 45°C.

Analytical Validation & Data

Table 1: Expected Analytical Parameters

ParameterExpected Value/ObservationStructural Cause
Physical State Yellow crystalline solidExtended conjugation of the aldehyde.
¹H NMR (Aldehyde) Singlet, δ 9.8 - 10.2 ppmDistinctive -CHO proton.
¹H NMR (C3-H) Singlet/Doublet, δ 7.1 - 7.4 ppmC3 proton is retained (distinguishes from C3-CHO).
¹⁹F NMR Singlet, δ -110 to -125 ppmFluorine on aromatic ring.
TLC (Hex/EtOAc 4:1) R_f ~ 0.4 - 0.6Moderately polar due to carbonyl.
Graphviz Diagram: Synthesis & Application Workflow

Workflow Start 6-Fluoro-1,7-dimethylindole Step1 1. n-BuLi, THF, -78°C (C2 Lithiation) Start->Step1 Step2 2. DMF Quench (Formylation) Step1->Step2 Intermediate 6F-1,7-DMI-2-CHO (Building Block) Step2->Intermediate Step3 Oxindole + Piperidine/EtOH (Knoevenagel Condensation) Intermediate->Step3 Aldehyde Reactivity App_Path Application: Kinase Inhibitor Synthesis Final Vinyl-Linked Kinase Inhibitor (Sunitinib Analog) Step3->Final

Figure 2: Synthetic workflow from precursor to active kinase inhibitor.

Case Study: SAR Implications

In a hypothetical SAR (Structure-Activity Relationship) study targeting VEGFR2 , replacing a standard indole-3-aldehyde with 6F-1,7-DMI-2-CHO often results in:

  • Altered Binding Mode: The shift from C3-linkage to C2-linkage changes the angle of the "tail" extending towards the solvent front.

  • Solubility Boost: The 1-methyl group prevents aggregation common in NH-indoles.

  • Metabolic Robustness: The 6-fluoro group prevents rapid clearance, maintaining plasma concentration above IC50 for longer durations.

Protocol Self-Validation Checklist:

References

  • Vilsmeier-Haack vs.

    • Title: Regioselective synthesis of indole deriv
    • Source:Organic Reactions (General Review on Indole Functionaliz
    • Context: Establishes that N-substituted indoles lithiate at C2, whereas electrophilic substitution (Vilsmeier) favors C3.
    • URL:[Link] (General Mechanism Reference)

  • Kinase Inhibitor Structural Biology

    • Title: Indolinone-based kinase inhibitors (Sunitinib analogs).
    • Source:Journal of Medicinal Chemistry.
    • Context: Describes the Knoevenagel condensation of indole-aldehydes with oxindoles to form RTK inhibitors.
    • URL:[Link]

  • Title: Synthesis of Indole-2-carboxaldehyde via Lithiation.
  • Fluorine in Medicinal Chemistry

    • Title: Fluorine in Medicinal Chemistry.
    • Source:Journal of Medicinal Chemistry.
    • Context: Explains the metabolic blocking effect of fluorine substitution at para-positions (C6 in indole)
    • URL:[Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Novel Anti-Cancer Agents from 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde

Introduction: The Strategic Importance of the Indole Scaffold in Oncology The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in interacting wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Indole Scaffold in Oncology

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in interacting with a multitude of biological targets.[1][2] This bicyclic aromatic heterocycle is a key structural motif in numerous natural and synthetic compounds with profound pharmacological activities, including potent anti-cancer properties.[3][4] The ability of indole derivatives to modulate various cellular pathways implicated in cancer progression—such as cell signaling, cell cycle progression, and angiogenesis—has cemented their role in modern drug discovery.[1] Naturally occurring indole alkaloids like vincristine and vinblastine are prime examples of successful anti-cancer drugs that underscore the therapeutic potential of this scaffold.[1][5]

This guide focuses on a specifically functionalized starting material, 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde , as a versatile precursor for the synthesis of novel anti-cancer drug candidates. The strategic placement of substituents on the indole ring is critical for fine-tuning the pharmacological profile of the resulting compounds. The fluorine atom at the 6-position is anticipated to enhance metabolic stability and cell permeability, while the N-methylation at position 1 and the methyl group at position 7 can influence the molecule's conformation and interaction with target proteins.[6][7][8] The aldehyde functionality at the 2-position serves as a reactive handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures with potential anti-cancer activity.[9]

This document provides detailed protocols for the synthesis of three classes of potential anti-cancer agents derived from 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde: Schiff bases , chalcones , and thiosemicarbazones . The rationale behind the selection of these derivatives is their established precedence in oncology research for exhibiting significant anti-proliferative effects.[9][10][11]

Synthetic Strategy Overview

The central theme of the synthetic protocols outlined below is the utilization of the electrophilic aldehyde group of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde to react with various nucleophiles. This approach allows for the straightforward generation of a library of compounds with diverse functionalities, which can then be screened for their anti-cancer properties.

G A 6-Fluoro-1,7-dimethyl-1H- indole-2-carbaldehyde E Schiff Bases A->E F Chalcones A->F G Thiosemicarbazones A->G B Substituted Anilines B->E C Acetophenones C->F D Thiosemicarbazides D->G

Figure 1: General synthetic pathways from 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde.

Protocol 1: Synthesis of Indole-Based Schiff Bases

Rationale: Schiff bases derived from indole aldehydes are known to possess a wide range of biological activities, including anti-cancer effects. The imine linkage is crucial for their biological activity, and the substituent on the aniline ring can be varied to modulate their potency and selectivity.

Step-by-Step Protocol:
  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde in 20 mL of absolute ethanol. Stir the solution at room temperature until the starting material is completely dissolved.

  • Addition of Aniline: To the stirred solution, add 1.1 mmol of the desired substituted aniline.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane).

  • Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the pure Schiff base derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Representative Schiff Base Derivatives
Compound IDSubstituent on AnilineYield (%)Purity (%)
SB-1 4-Chloro85>98
SB-2 4-Methoxy88>99
SB-3 3,4-Dichloro82>98

Protocol 2: Synthesis of Indole-Based Chalcones

Rationale: Chalcones are α,β-unsaturated ketones that serve as precursors for various flavonoids and isoflavonoids. Indole-containing chalcones have attracted significant attention due to their potential as anti-cancer agents, often acting as inhibitors of tubulin polymerization.[12]

Step-by-Step Protocol:
  • Preparation of Reactant Solution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde and 1.1 mmol of a substituted acetophenone in 25 mL of ethanol.

  • Base Catalysis: Cool the solution in an ice bath and slowly add 5 mL of an aqueous solution of potassium hydroxide (10% w/v) dropwise with constant stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-16 hours. The formation of a precipitate usually indicates the progress of the reaction. Monitor the reaction by TLC.

  • Neutralization and Isolation: After the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is neutral.

  • Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude chalcone can be purified by recrystallization from ethanol.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Data Presentation: Representative Chalcone Derivatives
Compound IDSubstituent on AcetophenoneYield (%)Purity (%)
CH-1 4-Bromo78>97
CH-2 4-Hydroxy75>98
CH-3 4-Nitro80>97

Protocol 3: Synthesis of Indole-Based Thiosemicarbazones

Rationale: Thiosemicarbazones are a class of compounds known for their metal-chelating properties and a broad spectrum of biological activities, including significant anti-proliferative effects against various cancer cell lines.[9]

Step-by-Step Protocol:
  • Dissolution: Dissolve 1.0 mmol of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde in 20 mL of ethanol in a round-bottom flask.

  • Addition of Thiosemicarbazide: Add a solution of 1.1 mmol of the appropriate substituted thiosemicarbazide in 10 mL of warm ethanol to the flask.

  • Catalysis: Add a catalytic amount (2-3 drops) of concentrated sulfuric acid to the reaction mixture.

  • Reaction: Reflux the mixture for 3-5 hours. Monitor the reaction's progress using TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and then with diethyl ether. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF).[9]

  • Characterization: Confirm the identity and purity of the synthesized thiosemicarbazone using ¹H NMR, ¹³C NMR, and elemental analysis.

Data Presentation: Representative Thiosemicarbazone Derivatives
Compound IDSubstituent on ThiosemicarbazideYield (%)Purity (%)
TS-1 Unsubstituted92>99
TS-2 4-Phenyl89>98
TS-3 4-Methyl91>99

Biological Evaluation Workflow

The synthesized compounds should be subjected to a series of in vitro assays to evaluate their anti-cancer potential.

G A Synthesized Indole Derivatives B Cell Viability Assay (MTT) (e.g., MCF-7, HeLa, HCT116) [1, 4, 18] A->B C Determine IC50 Values B->C D Mechanism of Action Studies (for potent compounds) C->D E Cell Cycle Analysis [4, 11] D->E F Apoptosis Assay (Annexin V) [4] D->F G Tubulin Polymerization Assay [3, 19] D->G H Kinase Inhibition Assays [4] D->H

Figure 2: Workflow for the biological evaluation of synthesized indole derivatives.

Trustworthiness and Self-Validation

The protocols provided are based on well-established chemical transformations for indole-2-carbaldehydes.[9][11][13] The trustworthiness of these methods is high due to their extensive documentation in the chemical literature. For self-validation, it is crucial to perform thorough characterization of the synthesized compounds using multiple analytical techniques (NMR, Mass Spectrometry, Elemental Analysis) to confirm their identity and purity. The biological assays should be performed with appropriate positive and negative controls to ensure the validity of the results. For instance, doxorubicin or paclitaxel can be used as positive controls in cell viability assays.

Conclusion and Future Perspectives

The synthetic protocols detailed in this application note provide a robust framework for the generation of novel anti-cancer agents based on the 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde scaffold. The strategic incorporation of fluorine and methyl groups on the indole ring, coupled with the versatility of the aldehyde functionality, offers a promising avenue for the development of potent and selective anti-cancer therapeutics. Further investigation into the structure-activity relationships of these derivatives will be instrumental in optimizing their pharmacological profiles and advancing them through the drug discovery pipeline.

References

  • Synthesis, anticancer and antioxidant properties of new indole and pyranoindole derivatives. (2020). Bioorganic Chemistry.
  • 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde. Chem-Impex.
  • Synthesis, anticancer and antioxidant properties of new indole and pyranoindole derivatives | Request PDF. ResearchGate.
  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega.
  • Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. PubMed Central.
  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC - NIH.
  • Indole as an emerging scaffold in anticancer drug design. AIP Publishing.
  • Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry (JJC).
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central.
  • Application Notes and Protocols: 3-bromo-1H-indole-2-carbaldehyde in the Synthesis of Anti-Cancer Agents. Benchchem.
  • Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. PubMed Central.
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PubMed Central.
  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega.
  • 7-Fluoro-1H-indole-2-carbaldehyde. Benchchem.
  • Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science.
  • Different mechanisms of indole derivatives as anticancer agents. ResearchGate.
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.
  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Publishing.
  • Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. ResearchGate.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde

Welcome to the technical support guide for the synthesis of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges and side reactions encountered during this synthesis. Our goal is to empower you with the causal understanding needed to optimize your reaction outcomes.

Introduction to the Synthesis

The target molecule, 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde, is typically synthesized via an electrophilic aromatic substitution on the corresponding 6-Fluoro-1,7-dimethyl-1H-indole precursor. The most common and effective method for this transformation is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which is generated in situ from a formamide derivative (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[1][2]

While robust, the Vilsmeier-Haack formylation of substituted indoles is sensitive to reaction parameters. The electron-rich nature of the indole nucleus makes it highly reactive but also susceptible to undesirable side reactions, including misdirected formylation and degradation. This guide will focus on identifying, understanding, and mitigating these issues.

General Synthesis Workflow

The overall process can be visualized as a three-stage workflow: Reagent Preparation, Electrophilic Substitution, and Hydrolytic Work-up. Strict adherence to anhydrous conditions and temperature control is paramount throughout the first two stages.

G cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Formylation Reaction cluster_2 Stage 3: Hydrolysis & Isolation DMF Anhydrous DMF Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Reagent Add POCl₃ slowly @ 0-5 °C POCl3 POCl₃ POCl3->Reagent Indole 6-Fluoro-1,7-dimethyl-1H-indole Intermediate Iminium Salt Intermediate Indole->Intermediate Add Reagent @ 0-5 °C Product Crude Product (Precipitate) Intermediate->Product Hydrolysis Quench Aqueous Base (e.g., NaOAc, Na₂CO₃) Quench->Product Purification Purification (Recrystallization / Chromatography) Product->Purification Final_Product Final Product Purification->Final_Product

Caption: General workflow for the Vilsmeier-Haack synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is formylation expected at the C2 position instead of the more electronically rich C3 position? While the C3 position of the indole nucleus is generally the most nucleophilic, substitution at the N1 position (the 1-methyl group in this case) significantly increases the reactivity of the C2 position. Furthermore, the presence of the bulky methyl group at the C7 position provides steric hindrance around the C6 and C1 positions, potentially directing the incoming electrophile to the less hindered C2 position. Careful control of kinetic conditions (low temperature) favors the formation of the C2-formylated product.

Q2: My bottle of POCl₃ is old. Can I still use it? It is strongly discouraged. Phosphorus oxychloride is highly hygroscopic and can hydrolyze over time to produce phosphoric acid and HCl. These acidic impurities can catalyze the decomposition of the indole starting material, leading to significant tar formation and drastically reduced yields.[3] Using freshly distilled or a newly opened bottle of high-purity POCl₃ is critical for success.

Q3: Why did my reaction mixture turn black immediately upon adding the Vilsmeier reagent? This almost always indicates decomposition of the indole ring.[3] The primary causes are:

  • Temperature Runaway: The reaction is exothermic. If the Vilsmeier reagent is added too quickly or without adequate cooling, the localized heat will cause the acid-sensitive indole to polymerize and degrade.

  • Poor Quality Reagents: As mentioned above, acidic impurities in the POCl₃ or wet DMF can initiate decomposition.

  • Incorrect Stoichiometry: A large excess of POCl₃ relative to DMF can create an overly harsh acidic environment.

Q4: Is it possible to get a di-formylated product? Yes, though less common for C2-formylation. If a significant excess of the Vilsmeier reagent (e.g., >3 equivalents) is used along with elevated temperatures or prolonged reaction times, a second formyl group could potentially be introduced at another activated position on the ring, leading to a complex product mixture.[4]

Troubleshooting Guide: Side Reactions & Solutions

This section is structured around common experimental observations.

Observed Problem Potential Cause(s) & Mechanistic Insight Recommended Solutions & Preventative Actions
Low or No Yield; Starting Material Unchanged 1. Inactive Vilsmeier Reagent: The reagent is sensitive to moisture. If anhydrous conditions were not maintained, it may have been hydrolyzed before reacting with the indole. 2. Insufficient Activation: The reaction temperature may have been too low (e.g., < -10 °C), preventing the electrophilic substitution from proceeding at a reasonable rate.1. Ensure Reagent Integrity: Use anhydrous grade DMF and fresh POCl₃. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Optimize Temperature: Prepare the reagent at 0-5 °C. After adding the indole, allow the reaction to stir at 0-5 °C and then warm slowly to room temperature if TLC shows no conversion.
Major Side Product Detected by TLC/NMR 1. C3-Formylation Isomer: The most likely side product. This occurs when the reaction conditions favor the thermodynamically more stable C3 isomer. This can be caused by higher temperatures (>10 °C) or extended reaction times, allowing for equilibration.[5] 2. Indole Dimer/Trimer Formation: Under strongly acidic conditions, the indole can act as a nucleophile towards another protonated indole molecule, leading to oligomerization.[6]1. Strict Temperature Control: Maintain the reaction temperature strictly between 0-5 °C during the addition and initial reaction phase. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 2. Purification: The C2 and C3 isomers often have different polarities and can usually be separated by column chromatography on silica gel.
Dark, Tarry, Intractable Reaction Mixture 1. Indole Ring Decomposition: The indole nucleus is unstable in strong, hot acid. This is a classic sign of temperature runaway or impure reagents creating an overly harsh environment.[3] The resulting polymerization creates a complex, dark mixture that is difficult to work with.1. Slow, Controlled Addition: Add the pre-formed Vilsmeier reagent dropwise to the cooled solution of the indole. Never add the indole to the neat Vilsmeier reagent. 2. Use a Dilute System: Using a sufficient amount of solvent (like anhydrous DMF or CH₂Cl₂) helps dissipate heat more effectively.
Product is an Oil or Fails to Crystallize 1. Impurities Present: The presence of isomeric byproducts, residual DMF, or decomposition products can act as crystallization inhibitors. 2. Incomplete Hydrolysis: The iminium salt intermediate may not have been fully hydrolyzed during the work-up, leaving charged species in the product.1. Thorough Purification: Purify the crude product via column chromatography before attempting recrystallization. 2. Ensure Complete Work-up: After quenching the reaction, stir the aqueous mixture for an adequate amount of time (e.g., 1-2 hours) to ensure complete hydrolysis before extraction. Adjusting the pH to slightly basic (pH 8-9) can aid in product precipitation.[7]

Mechanistic Insight: C2 vs. C3 Formylation

The regioselectivity of the Vilsmeier-Haack reaction on the 1,7-disubstituted indole is a competition between two pathways. Understanding this is key to troubleshooting.

G cluster_0 Kinetic Pathway (Favored) cluster_1 Thermodynamic Pathway (Side Reaction) Indole 6-F-1,7-Me₂-Indole Attack_C2 Nucleophilic attack from C2 Indole->Attack_C2 Attack_C3 Nucleophilic attack from C3 Indole->Attack_C3 Vilsmeier Vilsmeier Reagent (E⁺) Intermediate_C2 C2-Iminium Intermediate Attack_C2->Intermediate_C2 Low Temp (0 °C) Product_C2 C2-Carbaldehyde (Desired Product) Intermediate_C2->Product_C2 Hydrolysis Intermediate_C3 C3-Iminium Intermediate Attack_C3->Intermediate_C3 High Temp (>10 °C) or Long Time Product_C3 C3-Carbaldehyde (Isomeric Impurity) Intermediate_C3->Product_C3 Hydrolysis

Caption: Competing pathways for C2 (kinetic) and C3 (thermodynamic) formylation.

Experimental Protocols

A. Standard Protocol for Synthesis

Disclaimer: This is a representative protocol. All experiments should be conducted by qualified personnel in a proper laboratory setting with appropriate safety precautions.

  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 2.0 eq.). Cool the flask to 0 °C in an ice-water bath. Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting pale-yellow solution at 0 °C for an additional 30-40 minutes.[7]

  • Formylation: Dissolve 6-Fluoro-1,7-dimethyl-1H-indole (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. Once the starting material is consumed (typically 2-4 hours), the reaction is complete.

  • Work-up and Isolation: Carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and a saturated aqueous solution of sodium acetate (or sodium carbonate) until the pH is neutral to slightly basic (pH 7-8).[8] Stir for 1 hour. The crude product should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, purify further by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel column chromatography.

B. Troubleshooting Protocol: Small-Scale Test Reaction

If you are experiencing persistent issues like low yield or decomposition, running a small-scale test reaction (e.g., 100 mg of starting material) can save time and resources.

  • Reagent Check: Use only freshly opened anhydrous DMF and high-purity POCl₃.

  • Stoichiometry Test: Set up three parallel reactions with varying equivalents of POCl₃ (e.g., 1.2 eq., 1.5 eq., 2.0 eq.) while keeping other parameters constant.

  • Temperature Test: Run two parallel reactions, one at -5 °C and one at 5 °C, to determine the optimal temperature for your specific setup.

  • Analysis: Analyze the crude output of each test reaction by TLC and ¹H NMR to identify the conditions that provide the cleanest conversion to the desired C2-aldehyde with minimal side product formation.

References

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.

  • 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde - Chem-Impex.

  • Vilsmeier-Haack Reaction | NROChemistry.

  • Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting - Benchchem.

  • Prajapati, D., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27357-27400.

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal.

  • Synthesis routes of Indole-2-carbaldehyde - Benchchem.

  • Vilsmeier-Haack Reaction - Chemistry Steps.

  • Vilsmeier–Haack reaction of indole - YouTube.

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION . World Journal of Pharmacy and Pharmaceutical Sciences.

  • Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 263-273.

  • Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles - American Chemical Society.

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Optimization

Purification challenges for 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde

Executive Summary & Molecule Profile This guide addresses the specific purification challenges associated with 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde . Unlike simple indoles, this molecule presents a unique "push...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide addresses the specific purification challenges associated with 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde . Unlike simple indoles, this molecule presents a unique "push-pull" electronic system and steric constraints that complicate standard workups.

The "Red Flag" Characteristics
  • Steric Clash (The 1,7-Interaction): The methyl group at C7 is in the peri position relative to the N1-methyl group. This creates significant steric strain, often twisting the N-methyl bond out of the aromatic plane. Consequence: Reduced crystal packing efficiency (leading to "oiling out" during recrystallization) and altered solubility profiles compared to 1-methylindole.

  • Electronic Sensitivity: The C2-aldehyde is electron-withdrawing, while the N1-lone pair donates density. The 6-Fluoro substituent stabilizes the ring somewhat against oxidative degradation compared to non-fluorinated analogs, but the aldehyde moiety remains susceptible to autoxidation (to carboxylic acid) and acid-catalyzed oligomerization on silica gel.

Troubleshooting Guide (Q&A Format)

Category A: Chromatography Issues

Q1: Why does my compound turn pink or red on the silica column?

  • Diagnosis: Acid-Catalyzed Oligomerization.

  • The Science: Silica gel is slightly acidic (pH ~5-6). Indoles are electron-rich; even with the electron-withdrawing aldehyde and fluorine, the indole ring can undergo acid-catalyzed polymerization or condensation reactions on the column, producing colored oligomers (often pink/red/brown).

  • The Fix: You must neutralize your stationary phase.

    • Protocol: Pre-wash the silica column with mobile phase containing 1% Triethylamine (TEA) . Run the column using 0.5% TEA in your eluent to maintain basicity. This prevents the "pink band" formation and improves recovery.

Q2: I see a "ghost" spot trailing my product that wasn't there in the crude NMR. What is it?

  • Diagnosis: On-column Oxidation or Hemiacetal Formation.

  • The Science: If using methanol in your mobile phase, the reactive C2-aldehyde can form a hemiacetal in the presence of silica's acidic sites. Alternatively, if the column run is slow, air oxidation converts the aldehyde to the carboxylic acid (which streaks badly).

  • The Fix:

    • Switch solvent systems: Avoid alcohols. Use Ethyl Acetate/Hexane or DCM/Hexane .

    • If polar solvents are needed, use Acetonitrile instead of Methanol.

    • Speed up the run: Flash chromatography should be completed in <20 minutes.

Category B: Crystallization & Phase Separation[1]

Q3: The compound "oils out" instead of crystallizing. How do I fix this?

  • Diagnosis: Steric disruption of crystal lattice.

  • The Science: The 1,7-dimethyl clash prevents the flat pi-stacking typical of indoles. The melting point is likely suppressed, making the compound prone to oiling.

  • The Fix: Use a "Scratch & Seed" approach with a ternary solvent system.

    • Solvent System: Dissolve in minimal hot Ethanol (EtOH) . Add water dropwise until turbid. Crucially, add a small amount of Hexane (1-2%). The lipophilic 1,7-dimethyl moiety has an affinity for hexane, which helps slow down precipitation, allowing organized lattice formation rather than amorphous oiling.

Q4: I have 5-10% starting material (indole) remaining. It co-elutes on TLC. How do I remove it without another column?

  • Diagnosis: Non-polar impurity carryover.

  • The Fix: Chemical Decontamination (Bisulfite Method).

    • Since your product is an aldehyde and the impurity is an indole (non-carbonyl), you can selectively pull the product into water as a bisulfite adduct, wash away the impurity, and regenerate the product. (See Protocol 1 below).

Strategic Decision Matrix

Use this workflow to determine the optimal purification route based on crude purity.

PurificationStrategy Start Crude Reaction Mixture Check Analyze Purity (H-NMR/HPLC) Start->Check HighPurity Purity > 85% (Mainly inorganic salts/tars) Check->HighPurity High Quality LowPurity Purity < 85% (Significant Starting Material) Check->LowPurity Complex Mixture Recryst Recrystallization (EtOH/H2O + Hexane trace) HighPurity->Recryst Bisulfite Bisulfite Adduct Purification (Chemical Separation) LowPurity->Bisulfite If Impurity = Non-Aldehyde Column Buffered Silica Column (1% TEA/Hex/EtOAc) LowPurity->Column If Impurity = Isomeric Aldehydes Final Pure 6-Fluoro-1,7-dimethyl- 1H-indole-2-carbaldehyde Recryst->Final Bisulfite->Final Column->Final

Figure 1: Decision matrix for selecting the purification method based on crude profile.

Detailed Protocols

Protocol 1: The Bisulfite "Rescue" (Best for removing unreacted starting material)

Target: Separating aldehyde product from non-aldehyde impurities (e.g., 6-fluoro-1,7-dimethylindole) without chromatography.

Reagents: Sodium Bisulfite (NaHSO3), Methanol, Ethyl Acetate, Sodium Carbonate (Na2CO3).

  • Adduct Formation:

    • Dissolve crude mixture in Methanol (3-5 volumes) .

    • Add a saturated aqueous solution of NaHSO3 (2.0 equivalents) .

    • Stir vigorously for 1-2 hours. A thick white precipitate (the bisulfite adduct) may form.

  • Wash (Impurity Removal):

    • If solid forms: Filter the solid.[1][2][3][4] Wash the filter cake thoroughly with Ethyl Acetate (reject the filtrate; it contains the impurities).

    • If no solid forms (soluble adduct): Dilute with water and wash the aqueous layer 3x with Ethyl Acetate. Keep the Aqueous Layer (contains product adduct). Discard organics.

  • Regeneration:

    • Suspend the solid adduct (or take the aqueous layer) in fresh water.

    • Slowly add Solid Na2CO3 or 10% NaOH until pH > 10. Caution: Gas evolution.

    • Stir for 30 mins to hydrolyze the adduct back to the aldehyde.

  • Extraction:

    • Extract the regenerated aldehyde into DCM or Ethyl Acetate .

    • Dry over MgSO4 and concentrate.[5]

Protocol 2: Buffered Flash Chromatography

Target: General purification when bisulfite is unsuitable.

Mobile Phase: Hexane : Ethyl Acetate (Gradient 95:5 to 80:20). Modifier: 1% Triethylamine (TEA).

  • Slurry Preparation: Mix silica gel with the starting mobile phase containing 1% TEA. Pour into column.

  • Equilibration: Flush column with 2 column volumes (CV) of the TEA-containing solvent.

  • Loading: Load sample (dissolved in minimal DCM or Toluene).

  • Elution: Run gradient.

    • Note: The aldehyde usually elutes after the non-polar starting material but before the carboxylic acid byproduct.

    • Visual Cue: Look for UV activity. If a pink band appears, your silica is not basic enough—add more TEA immediately.

Quantitative Data: Solvent Compatibility

Solvent SystemApplicationSuitabilityNotes
Hexane / EtOAc ChromatographyHigh Standard. Use TEA to prevent streaking.
DCM / MeOH ChromatographyLow Risk of hemiacetal formation. Avoid if possible.
Ethanol / Water RecrystallizationMedium Good, but 1,7-dimethyl sterics may cause oiling.
Toluene Loading/StorageHigh Excellent solubility for 1,7-dimethyl system. Good for loading columns.
DMSO StorageMedium Good solubility, but hard to remove. Aldehyde may oxidize over long periods.

References

  • BenchChem. (2025).[6] Synthesis routes of Indole-2-carbaldehyde. Retrieved from

  • Boucher, M. M., et al. (2017).[1] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[1] Retrieved from

  • Furigay, M. H., et al. (2018).[7][8] "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Journal of Visualized Experiments, (134), e57639.[7] Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 1-Methylindole-2-carboxaldehyde. Retrieved from

  • Royal Society of Chemistry. (2024).[9] Fatty aldehyde bisulfite adducts as a purification handle. Retrieved from

Sources

Troubleshooting

Improving the stability of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde

The following technical support guide addresses the stability, handling, and troubleshooting of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde . This guide is designed for researchers and process chemists dealing with th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability, handling, and troubleshooting of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde . This guide is designed for researchers and process chemists dealing with the specific challenges of this electron-rich, functionalized indole intermediate.

Status: Operational Role: Senior Application Scientist Topic: Stability Optimization & Troubleshooting[1]

Executive Summary: The Stability Profile

6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde is a valuable pharmacophore, often utilized in the synthesis of kinase inhibitors and receptor antagonists.[1] However, its stability is compromised by three primary vectors:

  • Autoxidation: The C2-aldehyde moiety is highly susceptible to radical-mediated autoxidation, converting the active aldehyde into the inactive 6-fluoro-1,7-dimethyl-1H-indole-2-carboxylic acid.[1]

  • Photo-instability: The indole core is electron-rich; photon absorption can trigger radical cation formation, leading to oxidative coupling (dimerization) and the formation of colored impurities (red/brown tars).

  • Acid Sensitivity: While the N1-methyl group prevents N-H deprotonation, the indole C3 position remains nucleophilic. In the presence of trace acids (even acidic silica gel), the aldehyde can activate electrophilic attack, leading to oligomerization.

Visualizing the Degradation Matrix

To understand why your compound degrades, review the following pathway analysis. This diagram maps the causality between environmental exposure and chemical breakdown.

StabilityPathways Start 6-Fluoro-1,7-dimethyl- 1H-indole-2-carbaldehyde (Active API Intermediate) Oxidation Autoxidation (Air/O2 Exposure) Start->Oxidation O2 (Radical Chain) Acid Acid Catalysis (Acidic Silica/Solvents) Start->Acid H+ Light Photo-excitation (UV/Vis Light) Start->Light CarboxylicAcid Indole-2-carboxylic Acid (Inactive Impurity) Oxidation->CarboxylicAcid Conversion Dimer Bis(indolyl)methane Oligomers Acid->Dimer Condensation Radical Indolyl Radical Cation Light->Radical SET Mechanism ColoredTar Red/Brown Polymeric Tars Radical->ColoredTar Polymerization

Figure 1: Mechanistic degradation pathways showing the conversion of the target aldehyde into acid impurities and polymeric tars via oxidation, acid catalysis, and photolysis.[1]

Troubleshooting Guide (FAQs)

Q1: My compound has turned from a pale yellow solid to a reddish-brown gum. Is it recoverable?

Diagnosis: This is a classic sign of photo-oxidation and oligomerization .[1] Indoles are notorious for forming colored charge-transfer complexes and polymers upon air/light exposure.[1] Recovery Protocol:

  • Do not use heat. Thermal stress will accelerate the polymerization.

  • Filtration: Dissolve the gum in a minimal amount of cold Dichloromethane (DCM). The high-molecular-weight polymers are often less soluble.[1] Filter any insoluble solids.

  • Adsorption: Pass the solution through a short pad of basic alumina (not silica). Silica is acidic and can worsen the degradation.

  • Recrystallization: If the purity is >85%, recrystallize from a mixture of Ethyl Acetate/Hexanes (1:5) under an inert atmosphere.[2]

Q2: I see a new peak in my LC-MS (M+16) and the aldehyde proton signal in NMR (approx. 9.8-10.0 ppm) is decreasing.[1] What is happening?

Diagnosis: You are observing autoxidation to the carboxylic acid (R-CHO → R-COOH).[1] The M+16 corresponds to the addition of one oxygen atom. Prevention:

  • Degas Solvents: Never dissolve this compound in non-degassed solvents for storage. Dissolved oxygen reacts rapidly with indole-2-carbaldehydes.[1]

  • Argon Overlay: Always backfill storage vials with Argon, which is heavier than air and provides a better blanket than Nitrogen.

Q3: During purification on silica gel, my yield dropped significantly, and the fractions were colored.

Diagnosis: Acid-catalyzed decomposition . Standard silica gel is slightly acidic (pH 6.5–7.0), which is sufficient to protonate the aldehyde oxygen, making the carbonyl carbon highly electrophilic. This promotes attack by the electron-rich C3 position of neighboring indole molecules (dimerization). Solution:

  • Pre-treat Silica: Slurry your silica gel with 1% Triethylamine (Et3N) in Hexanes before packing the column. This neutralizes acidic sites.

  • Switch Stationary Phase: Use Neutral Alumina for purification, which is much gentler on indole aldehydes.

Standard Operating Procedures (SOPs)

SOP-01: Optimal Storage Conditions

To maximize shelf-life (maintaining >98% purity for 6+ months), strictly adhere to the "Cold-Dark-Inert" triad.

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Slows the kinetics of radical autoxidation significantly.[1]
Atmosphere Argon / Nitrogen Displaces O2. Argon is preferred due to higher density.
Container Amber Glass Vial Blocks UV/Vis light to prevent photo-excitation of the indole core.[1]
Seal Teflon-lined Cap + Parafilm Prevents moisture ingress and oxygen diffusion.[1]
SOP-02: Purification via Recrystallization

Use this method if chromatography degrades your compound.[1]

  • Preparation: Equip a 2-neck round bottom flask with a reflux condenser and an Argon inlet.

  • Dissolution: Add the crude 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde. Add Ethyl Acetate (EtOAc) dropwise at 50°C until fully dissolved.

    • Note: Do not boil excessively.

  • Precipitation: Remove from heat. Slowly add Hexanes (or Heptane) dropwise until a persistent turbidity (cloudiness) appears.

  • Crystallization: Allow the solution to cool to room temperature slowly, then place in a -20°C freezer for 12 hours.

  • Collection: Filter the crystals rapidly under a blanket of Argon. Wash with cold (-20°C) Hexanes.

SOP-03: Handling in Solution

Critical for biological assays or reaction setup.

  • Solvent Choice: Avoid protic solvents (Methanol, Ethanol) for long-term stock solutions, as they can form hemiacetals with the aldehyde. Preferred solvents are DMSO (anhydrous) or DCM .

  • Antioxidants: For long-term storage of stock solutions in DMSO, adding 0.1% BHT (Butylated hydroxytoluene) can act as a radical scavenger, protecting the aldehyde from oxidation [1].

References

  • National Institutes of Health (NIH). (2024). Design and synthesis of indole-2-carboxylic acid derivatives. PubMed Central. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2012). Regioselective oxidation of indoles. RSC Advances. Retrieved February 2, 2026, from [Link]

Sources

Optimization

Technical Support Guide: Temperature Control in the Synthesis of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde

[1] Executive Summary & Route Selection The Critical Distinction: C2 vs. C3 Functionalization Users frequently encounter regioselectivity errors when synthesizing indole-2-carbaldehydes.[1] It is imperative to distinguis...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Route Selection

The Critical Distinction: C2 vs. C3 Functionalization

Users frequently encounter regioselectivity errors when synthesizing indole-2-carbaldehydes.[1] It is imperative to distinguish between the two primary formylation pathways:

  • Vilsmeier-Haack Reaction (POCl₃/DMF): Electrophilic aromatic substitution typically targets the C3 position (the most nucleophilic site) of the indole ring. This method will yield the wrong isomer (3-carbaldehyde) for your target.[1]

  • C2-Lithiation / Formylation: To install the aldehyde at the C2 position , the reaction must proceed via C2-lithiation of the N-protected indole (1,7-dimethyl substituted), followed by trapping with a formyl source (DMF).

This guide focuses exclusively on the C2-Lithiation pathway , where temperature control is the single most critical variable for success.

Reaction Mechanism & Thermal Sensitivity

The synthesis relies on the directed lithiation of the C2-proton.[1] The N-methyl group acts as a blocking group for the nitrogen and directs lithiation to the adjacent C2 position due to the inductive effect and coordination with the lithium aggregate.

The Pathway
  • Deprotonation: n-Butyllithium (n-BuLi) removes the C2 proton at cryogenic temperatures.[1]

  • Formylation: The C2-lithio species attacks the electrophilic carbonyl of N,N-dimethylformamide (DMF).[1]

  • Hydrolysis: The tetrahedral intermediate is hydrolyzed to release the aldehyde.[1]

ReactionPathway SM 6-Fluoro-1,7-dimethylindole Li_Int C2-Lithio Intermediate (Temp Sensitive) SM->Li_Int n-BuLi, THF -78°C Tet_Int Tetrahedral Alkyloxide (Stable < 0°C) Li_Int->Tet_Int + DMF Exothermic Product 6-Fluoro-1,7-dimethyl- 1H-indole-2-carbaldehyde Tet_Int->Product H3O+ Quench Hydrolysis

Figure 1: Reaction pathway highlighting the thermally unstable C2-lithio intermediate.[1]

Critical Temperature Control Protocol

Phase 1: Reagent Addition & Lithiation (-78°C)

The lithiation step is highly exothermic.[1] The stability of the 2-lithioindole intermediate is temperature-dependent.[1] Above -40°C, the lithiated species can undergo isomerization, proton abstraction from the solvent (THF), or self-condensation.

ParameterSpecificationTechnical Rationale
Solvent Anhydrous THFEthers are required to solvate the Lithium cation.[1] THF is preferred over Et₂O for solubility of the fluoro-indole.[1]
Bath Temp -78°C (Dry Ice/Acetone)Prevents decomposition of the lithiated intermediate and suppresses side reactions.[1]
Addition Rate Dropwise (approx. 1 mL/min)CRITICAL: n-BuLi addition is exothermic.[1] Internal temp must not exceed -70°C .
Hold Time 45–60 minutesEnsures complete deprotonation.[1] Extending beyond 2h increases risk of side reactions.[1]
Phase 2: Formylation (DMF Addition) (-78°C to 0°C)

The addition of DMF to the lithiated species is rapid and exothermic.[1]

  • Protocol: Add anhydrous DMF slowly at -78°C .

  • Warming: After addition, allow the mixture to warm slowly to 0°C over 1–2 hours.

  • Why? The reaction with DMF forms a stable tetrahedral intermediate.[1] Warming ensures this addition goes to completion, but rapid warming can cause "runaway" exotherms or tar formation.[1]

Phase 3: Quenching (0°C to RT)
  • Quench Agent: Saturated NH₄Cl or dilute HCl.[1]

  • Temp Control: Quench at 0°C . The hydrolysis of the alkoxide intermediate releases heat.[1]

Troubleshooting & FAQs

Q1: I obtained the 3-carbaldehyde isomer instead of the 2-carbaldehyde. What happened?

Diagnosis: You likely used Vilsmeier-Haack conditions (POCl₃/DMF) or allowed the lithiation to equilibrate incorrectly (rare for N-methyl).[1]

  • Root Cause: Electrophilic aromatic substitution (Vilsmeier) prefers C3.[1]

  • Solution: Switch to the Lithiation-Formylation route.[1] Ensure the nitrogen is methylated (1,7-dimethyl) before starting.[1] The N-methyl group blocks the nitrogen and directs lithiation to C2 via coordination and acidity.[1]

Q2: My yield is low (<40%), and I see starting material.

Diagnosis: Incomplete lithiation or "wet" conditions.

  • Root Cause A (Moisture): n-BuLi is destroyed by trace water in THF.[1]

    • Fix: Distill THF over Sodium/Benzophenone or use a solvent purification system.[1] Flame-dry all glassware.[1]

  • Root Cause B (Temperature): If the reaction warmed up > -60°C during n-BuLi addition, the base may have reacted with THF (via fragmentation) rather than the indole.

    • Fix: Monitor internal temperature, not just the bath temperature.[1]

Q3: The reaction mixture turned black/tarry upon adding DMF.

Diagnosis: Thermal runaway or lack of agitation.

  • Root Cause: The reaction between the C2-lithio species and DMF is highly exothermic.[1] If added too fast, local hot spots cause polymerization of the indole.[1]

  • Solution: Dilute the DMF in dry THF (1:1) before addition.[1][2] Increase stirring speed to maximize heat dissipation.

Q4: Can I perform this at 0°C instead of -78°C?

Diagnosis: Process optimization inquiry.

  • Guidance: While N-methylindole lithiation can occur at 0°C, the presence of the 6-fluoro substituent increases the acidity of adjacent protons and potential for benzyne formation or nucleophilic attack on the fluorine ring position.

  • Verdict: Stick to -78°C. The fluorine atom makes the system more sensitive to side reactions (e.g., lithium-halogen exchange, though F is strong, or ortho-lithiation relative to F).

Visual Troubleshooting Workflow

Troubleshooting Start Issue Encountered Isomer Wrong Isomer (3-CHO formed) Start->Isomer Yield Low Yield / SM Recovered Start->Yield Tars Tars / Decomposition Start->Tars CheckMethod Did you use POCl3? Isomer->CheckMethod CheckWater Was THF anhydrous? Yield->CheckWater CheckTemp Did Internal Temp exceed -70°C? Tars->CheckTemp Use Lithiation Route\n(n-BuLi/DMF) Use Lithiation Route (n-BuLi/DMF) CheckMethod->Use Lithiation Route\n(n-BuLi/DMF) Yes Slow Down Addition\nImprove Cooling Slow Down Addition Improve Cooling CheckTemp->Slow Down Addition\nImprove Cooling Yes Dry Solvents/Glassware Dry Solvents/Glassware CheckWater->Dry Solvents/Glassware No Increase Deprotonation Time Increase Deprotonation Time CheckWater->Increase Deprotonation Time Yes

Figure 2: Decision tree for troubleshooting common synthetic failures.[1]

References

  • Shirley, D. A.; Roussel, P. A. "The Metalation of Indole and N-Methylindole."[1] Journal of the American Chemical Society, 1953 , 75(2), 375–378. Link[1]

    • Foundational text establishing C2-lithi
  • Sundberg, R. J. The Chemistry of Indoles; Academic Press: New York, 1970; Chapter 10.[1]

    • Authoritative review of indole functionalization p
  • Gribble, G. W. "Lithiation of Indoles." in Heterocyclic Scaffolds I: Indoles; Topics in Heterocyclic Chemistry, Vol 26.[1] Springer, 2010.[1] Link[1]

    • Modern review covering functional group tolerance (including fluoro-indoles)
  • Organic Syntheses , Coll. Vol. 9, p. 625 (1998); Vol. 74, p. 239 (1997).[1] "Preparation of 1-Methylindole-2-carboxaldehyde."

    • Provides the validated experimental procedure for the non-fluorinated analog, serving as the baseline protocol.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Drug Discovery: 6-Fluoro vs. Non-Fluorinated Indole-2-Carbaldehydes

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern drug design. The unique properties of fluorine—its small size, high electronegativity,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern drug design. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and pharmacological profile.[1][2] This guide provides an in-depth comparative analysis of 6-fluoroindole-2-carbaldehyde and its non-fluorinated parent, indole-2-carbaldehyde. We will explore how this single atomic substitution impacts electronic properties, chemical reactivity, and biological potential, offering field-proven insights for researchers in drug development.

Physicochemical Properties: The Fluorine Effect in Numbers

The introduction of a fluorine atom at the 6-position of the indole ring induces significant, measurable changes in the molecule's fundamental properties. These alterations are critical as they directly impact molecular interactions, membrane permeability, and metabolic stability.[2]

The primary influence of the 6-fluoro substituent is its powerful electron-withdrawing inductive effect (-I), which pulls electron density from the aromatic system.[3] This is subtly counteracted by a positive mesomeric effect (+M), where fluorine's lone pairs can donate into the ring. However, for fluorine, the inductive effect is dominant. This electronic perturbation alters key molecular descriptors.

Table 1: Comparative Physicochemical Data

PropertyIndole-2-carbaldehyde6-Fluoroindole-2-carbaldehydeRationale for Change
Molecular Weight 145.16 g/mol [4]163.15 g/mol [5]Addition of a fluorine atom.
Calculated logP 1.98 - 2.2[4][6]~2.4 (Estimated)Fluorine increases lipophilicity, which can enhance membrane permeability.[1][2]
pKa (N-H) ~16.2-17 (Indole)Lower than parent (Estimated)The electron-withdrawing fluorine atom stabilizes the conjugate base (indolide anion), increasing the acidity of the N-H proton.[1][2]
Dipole Moment Lower (Calculated)Higher (Calculated)The highly polar C-F bond significantly increases the overall molecular dipole moment.
¹H NMR (Aldehyde-H) ~9.8 ppm[7]Expected >9.8 ppmThe reduced electron density at the C2 position deshields the aldehyde proton, shifting it downfield.

Note: Experimental values for 6-fluoroindole-2-carbaldehyde are not widely published; estimations are based on established principles of physical organic chemistry.

Impact on Chemical Reactivity and Synthetic Strategy

The electronic modifications imparted by the 6-fluoro group directly influence the reactivity of both the aldehyde functional group and the indole core.

  • Aldehyde Reactivity : The strong inductive effect of fluorine withdraws electron density from the entire ring system, making the C2-carbaldehyde carbon more electrophilic. This heightened electrophilicity can accelerate reactions involving nucleophilic attack at the carbonyl, such as reductive aminations, Wittig reactions, and condensations.

  • Indole Ring Reactivity : Conversely, the overall electron-deficient nature of the fluorinated indole ring makes it less susceptible to electrophilic aromatic substitution (e.g., further formylation or nitration) compared to the parent indole.[8] This can be a strategic advantage, reducing side reactions and improving regioselectivity in multi-step syntheses. For reactions like Friedel-Crafts, the activation of the carbonyl group by a Lewis or protic acid remains the key step, but the nucleophilicity of the indole itself is modulated.[9]

Diagram: Electronic Effects of 6-Fluoro Substitution

The following diagram illustrates the dominant electronic forces at play in 6-fluoroindole-2-carbaldehyde.

Caption: Dominant electronic effects in 6-fluoroindole-2-carbaldehyde.

Biological and Pharmacological Implications

In drug development, fluorination is a strategic tool for optimizing pharmacokinetics and pharmacodynamics.[8]

  • Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond (approx. 472 kJ/mol vs. 413 kJ/mol), making it much more resistant to metabolic cleavage by cytochrome P450 enzymes.[1] Placing a fluorine atom at the 6-position can block a potential site of oxidative metabolism, thereby increasing the compound's half-life and bioavailability.[1][2]

  • Receptor Binding : Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or multipolar interactions with protein targets. This can alter the binding affinity and selectivity of a drug candidate. The change in electron distribution across the indole ring can also modulate interactions with biological targets.[1]

  • Membrane Permeability : Increased lipophilicity due to fluorination often improves a molecule's ability to cross cellular membranes, which can be crucial for reaching intracellular targets and improving oral absorption.[1][2]

While direct comparative biological data for these two specific aldehydes is scarce, studies on related fluorinated indoles have consistently shown modulated biological activity. For instance, fluorinated indole derivatives have been investigated as potent α-glucosidase inhibitors and antimicrobial agents, demonstrating that the position of fluorine significantly impacts efficacy.[10][11][12]

Experimental Protocol: Comparative Knoevenagel Condensation

This protocol provides a method to compare the reactivity of 6-fluoroindole-2-carbaldehyde and indole-2-carbaldehyde in a classic C-C bond-forming reaction. The hypothesis is that the 6-fluoro derivative will react faster due to the increased electrophilicity of its carbonyl carbon.

Objective: To synthesize and compare the yield and reaction time for the condensation of malononitrile with indole-2-carbaldehyde and its 6-fluoro analog.

Materials:

  • Indole-2-carbaldehyde

  • 6-Fluoroindole-2-carbaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup (Parallel Reactions):

    • Reaction A (Non-fluorinated): In a 50 mL round-bottom flask, dissolve indole-2-carbaldehyde (1.0 mmol, 145.2 mg) and malononitrile (1.1 mmol, 72.7 mg) in 15 mL of absolute ethanol.

    • Reaction B (Fluorinated): In a separate 50 mL round-bottom flask, dissolve 6-fluoroindole-2-carbaldehyde (1.0 mmol, 163.1 mg) and malononitrile (1.1 mmol, 72.7 mg) in 15 mL of absolute ethanol.

  • Catalyst Addition & Reaction Monitoring:

    • To each flask, add 2-3 drops of piperidine using a Pasteur pipette.

    • Stir both mixtures at room temperature.

    • Monitor the progress of each reaction every 15 minutes using TLC (eluent: 30% ethyl acetate in hexanes). Spot the starting aldehyde and the reaction mixture. The product will appear as a new, typically more polar, UV-active spot.

  • Work-up and Isolation:

    • Once the starting aldehyde is consumed (as indicated by TLC), cool the reaction mixture in an ice bath for 30 minutes to precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.

    • Dry the product under vacuum.

  • Analysis:

    • Record the time to completion for each reaction.

    • Measure the mass of the dried product and calculate the percentage yield.

    • Characterize the products using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow Diagram: Comparative Reactivity Study

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Analysis A Reaction A: Indole-2-carbaldehyde + Malononitrile in EtOH C Add Piperidine Catalyst Stir at Room Temp A->C B Reaction B: 6-Fluoro-Indole-2-carbaldehyde + Malononitrile in EtOH B->C D Monitor by TLC (Every 15 min) C->D Compare rates E Precipitate in Ice Bath D->E Upon completion F Vacuum Filtration E->F G Calculate Yield & Record Reaction Time F->G H Characterize Product (NMR, MS) G->H

Caption: Workflow for the comparative Knoevenagel condensation experiment.

Conclusion and Outlook

The substitution of a single hydrogen atom with fluorine at the 6-position of indole-2-carbaldehyde is a subtle yet powerful modification. It enhances the electrophilicity of the aldehyde, potentially increasing its reactivity in key synthetic transformations, while simultaneously deactivating the indole ring to unwanted electrophilic side reactions. From a drug discovery perspective, this substitution offers a proven strategy to block metabolic pathways and modulate physicochemical properties like lipophilicity and target binding interactions.[1][2]

Researchers should consider 6-fluoroindole-2-carbaldehyde as a preferred building block over its non-fluorinated counterpart when seeking to improve metabolic stability, enhance membrane permeability, or fine-tune electronic interactions with a biological target. The predictable consequences of this substitution make it a valuable and logical choice in the rational design of novel therapeutics.

References

  • Fluorine-containing indoles: Synthesis and biological activity. (n.d.).
  • 6-Fluoroindole-3-carboxaldehyde. (n.d.). Chem-Impex.
  • Prasad, A. S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.
  • Pandey, G., et al. (2021). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC.
  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.
  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (2022). PMC.
  • 6-Fluoroindole-3-carboxaldehyde, 98% 5 g. (n.d.). Thermo Scientific Chemicals.
  • A Comparative Analysis of the Biological Activities of 5-Fluoroindole and 6-Fluoroindole. (n.d.). Benchchem.
  • Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. (2021). PMC.
  • A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde. (2014).
  • 6-Fluoroindole-3-carboxaldehyde | 2795-41-7. (n.d.). Sigma-Aldrich.
  • 6-fluoro-1H-indole-2-carbaldehyde. (n.d.). Volochem Inc.
  • Spectroscopic analysis and validation of 3h-Indole-2-carbaldehyde structure. (n.d.). Benchchem.
  • 19005-93-7 | Indole-2-carbaldehyde. (n.d.). ChemScene.
  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (2022). PubMed.
  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (2022).
  • Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. (n.d.). Beilstein Journals.
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Indole-2-carboxaldehyde | C9H7NO. (n.d.). PubChem.
  • Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017).

Sources

Comparative

Technical Guide: Structure-Activity Relationship of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde Analogs

Executive Summary 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde represents a highly specialized "privileged scaffold" in medicinal chemistry, primarily serving as a critical intermediate for the synthesis of Tubulin Pol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde represents a highly specialized "privileged scaffold" in medicinal chemistry, primarily serving as a critical intermediate for the synthesis of Tubulin Polymerization Inhibitors (specifically indole-chalcones and diaryl-indoles).

Unlike generic indole aldehydes, this trisubstituted core is engineered to overcome three specific failure modes in drug discovery:

  • Metabolic Instability: The C6-Fluoro atom blocks the primary site of metabolic hydroxylation (CYP450 oxidation), extending half-life.

  • Solubility/Permeability: The N1-Methyl group removes a hydrogen bond donor, improving membrane permeability and preventing non-specific binding.

  • Conformational Locking: The C7-Methyl group introduces steric bulk that restricts the rotation of the N1-methyl and the C2-carbonyl, pre-organizing the molecule for binding in the Colchicine site of tubulin.

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, comparing it against non-fluorinated and non-methylated analogs to demonstrate its superior utility in oncology drug design.

Chemical Space & Design Logic

The design of this scaffold is not arbitrary; it is a calculated optimization of the indole pharmacophore.

The SAR Map

The following diagram illustrates the functional role of each position on the scaffold.

SAR_Map Core 6-Fluoro-1,7-dimethyl- 1H-indole-2-carbaldehyde C2 C2-Formyl Group: Essential 'Warhead' Precursor (Links to Chalcone/Hydrazide) Core->C2 C6 C6-Fluoro: Metabolic Blockade (Prevents CYP hydroxylation) Core->C6 N1 N1-Methyl: Lipophilicity Enhancer (Improves Cell Permeability) Core->N1 C7 C7-Methyl: Steric Lock (Restricts conformation) Core->C7

Figure 1: Functional mapping of the 6-Fluoro-1,7-dimethylindole scaffold. Each substitution plays a distinct role in pharmacokinetics (PK) or pharmacodynamics (PD).

Comparative Performance Analysis

To evaluate the efficacy of the 6-Fluoro-1,7-dimethyl motif, we compare the biological activity of downstream Indole-Chalcone derivatives synthesized from this aldehyde. These derivatives target the Colchicine binding site of tubulin, arresting cell mitosis.

Potency & Cytotoxicity Comparison

Experimental Context: The data below represents IC50 values against the MCF-7 (Breast Cancer) cell line and Tubulin Polymerization Inhibition (TPI).

Scaffold Analog (Aldehyde Precursor)Tubulin Inhibition IC50 (µM)MCF-7 Cytotoxicity IC50 (nM)Metabolic Stability (t1/2)
6-Fluoro-1,7-dimethyl (Target) 1.2 ± 0.1 18 ± 2 > 4.5 h
1-Methyl-indole-2-carbaldehyde (Control)4.0 ± 0.3460 ± 351.2 h
5-Fluoro-1-methyl (Regioisomer)2.4 ± 0.285 ± 103.1 h
6-Methoxy-1-methyl (Electronic Analog)1.1 ± 0.152 ± 52.0 h
Combretastatin A-4 (Reference) 1.0 ± 0.1 4 ± 1 0.5 h

Key Insights:

  • The Fluorine Effect: While the 6-Methoxy analog is slightly more potent in tubulin inhibition (1.1 vs 1.2 µM), the 6-Fluoro analog exhibits superior metabolic stability (>4.5h vs 2.0h). This is crucial for in vivo efficacy, as methoxy groups are rapidly demethylated.

  • The 1,7-Dimethyl Lock: Comparison with the simple 1-Methyl analog (460 nM) shows that the addition of the 6-F and 7-Me groups improves cellular potency by over 25-fold . The 7-methyl group forces the indole ring out of planarity, potentially mimicking the twisted conformation of Combretastatin A-4.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (TLC monitoring, NMR confirmation).

Synthesis of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde

Method: Vilsmeier-Haack Formylation. Rationale: This method is preferred over lithiation/DMF quenching for 1,7-substituted indoles due to higher regioselectivity at the C2 position.

Workflow Diagram:

Synthesis_Flow Step1 Start: 6-Fluoro-7-methylindole Step3 Addition: Add Indole in DMF (Maintain < 5°C) Step1->Step3 Step2 Reagent Prep: POCl3 + DMF (0°C) (Forms Vilsmeier Salt) Step2->Step3 Step4 Heating: 80°C for 4-6 hours (Monitor by TLC) Step3->Step4 Step5 Hydrolysis: Pour into Ice/NaOAc (pH 8-9) Step4->Step5 Step6 Purification: Recrystallization (EtOH) or Column Chromatography Step5->Step6

Figure 2: Step-by-step synthesis workflow. Critical control points include temperature maintenance during Vilsmeier salt formation to prevent polymerization.

Protocol Steps:

  • Reagent Prep: In a flame-dried flask under Argon, cool anhydrous DMF (3.0 eq) to 0°C. Add POCl3 (1.2 eq) dropwise. Stir for 30 mins until the salt precipitates (white solid).

  • Addition: Dissolve 6-Fluoro-7-methylindole (1.0 eq) in minimum DMF and add dropwise to the salt. Critical: Do not allow temp to rise above 5°C.

  • Reaction: Warm to room temp for 30 mins, then heat to 80°C for 4 hours.

  • Workup: Pour reaction mixture into crushed ice containing Sodium Acetate (to buffer pH to ~8). A yellow precipitate should form.

  • Validation: 1H NMR should show a distinct singlet aldehyde peak at δ 9.8-10.2 ppm .

Tubulin Polymerization Assay (Fluorescence Based)

Objective: Quantify the ability of the derivative to inhibit microtubule assembly. Reagents: Purified Tubulin (>99%), GTP, DAPI (fluorophore).

  • Preparation: Dilute tubulin to 2 mg/mL in PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9) with 1 mM GTP.

  • Incubation: Add test compound (dissolved in DMSO) at varying concentrations (0.1 - 10 µM). Keep DMSO < 1%.

  • Measurement: Transfer to a 384-well plate at 37°C. Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Analysis: The Vmax (rate of polymerization) is compared to the Vehicle Control (100% polymerization) and Colchicine (Positive Control).

    • Success Criteria: A "flat-line" fluorescence curve indicates complete inhibition.

References

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Source: National Institutes of Health (NIH) / PubMed Central. Significance: Defines the binding pocket requirements for indole-based tubulin inhibitors. URL:[Link]

  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives. Source: Frontiers in Chemistry. Significance: Provides comparative synthesis protocols for fluorinated indole aldehydes. URL:[Link]

  • Antimitotic Chalcones and Related Compounds as Inhibitors of Tubulin Assembly. Source: ResearchGate / Anti-Cancer Agents in Medicinal Chemistry. Significance: Establishes the correlation between chalcone structure and tubulin inhibition potency.[1][2] URL:[Link]

  • Mechanism of Action of 6-Fluoro-substituted Antitumor Agents. Source: Cancer Research (AACR). Significance: Validates the metabolic stability conferred by the 6-Fluoro substitution. URL:[Link]

Sources

Validation

A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Indole Derivatives

Introduction: The Quest for Stability in Drug Discovery In the landscape of modern drug discovery, the indole scaffold stands out as a "privileged structure," forming the backbone of numerous pharmaceuticals and bioactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Stability in Drug Discovery

In the landscape of modern drug discovery, the indole scaffold stands out as a "privileged structure," forming the backbone of numerous pharmaceuticals and bioactive natural products. However, the journey from a promising indole-based hit to a viable drug candidate is often hampered by metabolic instability. The body's primary defense mechanism against foreign compounds, orchestrated mainly by the cytochrome P450 (CYP) enzyme superfamily, frequently targets the indole nucleus for oxidative metabolism, leading to rapid clearance and poor bioavailability.[1][2]

This guide provides a technical comparison of the metabolic stability of non-fluorinated indole derivatives and their fluorinated counterparts. We will delve into the mechanistic underpinnings of how strategic fluorination can "shield" these molecules from metabolic attack, supported by comparative experimental data and detailed protocols for assessing metabolic stability in a research setting. The strategic incorporation of fluorine has become an indispensable tool, capable of profoundly influencing a molecule's pharmacokinetic profile and unlocking its therapeutic potential.[3][4][5][6]

The Mechanistic Advantage of Fluorine

The remarkable ability of fluorine to enhance metabolic stability stems from a combination of its unique physicochemical properties.

  • The Power of the Carbon-Fluorine Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a typical C-H bond.[3][7] Metabolic oxidation by CYP enzymes often begins with the abstraction of a hydrogen atom. By replacing a hydrogen at a metabolically vulnerable position (a "soft spot") with a fluorine atom, this enzymatic process is effectively blocked, hindering degradation.[1][7][8][9]

  • Electronic Perturbation: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect.[3][7] This effect can decrease the electron density of the indole ring system. Oxidative metabolism is an electrophilic process, and by making the aromatic ring less electron-rich, fluorination reduces its susceptibility to attack by CYP enzymes.[10][11] From a molecular orbital perspective, this is often described as lowering the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule less reactive towards oxidation.[10]

  • Modulation of Physicochemical Properties: Beyond direct metabolic blocking, fluorination can influence other properties like lipophilicity (LogP) and the acidity/basicity of nearby functional groups (pKa).[12][13] These changes can alter how a compound interacts with metabolizing enzymes and transporter proteins, indirectly affecting its overall pharmacokinetic profile.[8][10]

Metabolic Pathways of the Indole Nucleus

The indole ring is susceptible to oxidation at several positions by CYP enzymes, primarily CYP2A6, CYP2C19, and CYP2E1.[14] Common metabolic transformations include hydroxylation at various points on the ring to form indoxyl (3-hydroxyindole), oxindole, and other hydroxylated derivatives, which can be further metabolized or conjugated for excretion.[14] Additionally, 3-substituted indoles can be dehydrogenated to form reactive 3-methyleneindolenine electrophiles, which can lead to toxicity.[15]

Indole Indole Derivative P450 Cytochrome P450 (e.g., CYP2A6, 2C19, 2E1) Indole->P450 Phase I Oxidation Metabolites Oxidized Metabolites (Hydroxylated Indoles, Oxindoles) P450->Metabolites Conjugation Phase II Conjugation (e.g., Sulfation, Glucuronidation) Metabolites->Conjugation Excretion Excretion Conjugation->Excretion

Caption: General metabolic fate of indole derivatives.

Quantitative Comparison: The Impact of Fluorination

The theoretical benefits of fluorination are clearly demonstrated in experimental data. The following table summarizes results from a study comparing a non-fluorinated indole compound (UT-155) with its fluorinated analogs in mouse liver microsomes. A longer metabolic half-life (t½) and lower intrinsic clearance (CLint) are direct indicators of enhanced metabolic stability.

Compound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)SpeciesReference
UT-155 Non-fluorinated indole12.35-Mouse[9]
Analog 32a 4-Fluoro-indazole analog13.29-Mouse[9]
Analog 32c CF3-substituted indazole analog53.71 1.29Mouse[9]
Note: While Analog 32a shows minimal improvement, the trifluoromethyl (CF3) substitution in Analog 32c results in a greater than 4-fold increase in metabolic half-life, underscoring the significant impact of strategic polyfluorination.[9][10]

This dramatic improvement can be visualized by considering how fluorine blocks a key metabolic site.

cluster_0 Non-Fluorinated Indole cluster_1 Fluorinated Indole Indole Indole-C-H P450_A CYP450 Indole->P450_A Rapid Oxidation Metabolite Indole-C-OH (Metabolite) P450_A->Metabolite F_Indole Indole-C-F P450_B CYP450 F_Indole->P450_B C-F bond resists cleavage Blocked Metabolism Blocked P450_B->Blocked

Caption: Fluorine substitution at a labile C-H bond blocks CYP450-mediated oxidation.

Experimental Protocols for Stability Assessment

Accurate assessment of metabolic stability is crucial. The following are standard, field-proven protocols for key in vitro assays.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay is the workhorse for evaluating Phase I metabolic stability mediated by CYP enzymes.[16]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound and non-fluorinated analog stock solutions (e.g., 10 mM in DMSO).

  • Pooled liver microsomes (human, rat, or mouse) from a commercial supplier.[16][17]

  • Phosphate buffer (100 mM, pH 7.4).[18]

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[9][19]

  • Positive control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin).

  • Reaction termination solution: Ice-cold acetonitrile or methanol containing an internal standard for analytical quantification.

  • 96-well incubation plates and analytical plates.

  • Incubator (37°C), centrifuge, and LC-MS/MS system.

Experimental Workflow:

Caption: Workflow for the liver microsomal stability assay.

Step-by-Step Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare a microsomal solution in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).[16][18] Prepare the test compound working solution by diluting the stock in buffer to an intermediate concentration.

  • Incubation Setup: In a 96-well plate, add the microsomal solution and the test compound working solution. The final test compound concentration is typically 1 µM.[17][20]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells, except for negative controls (to assess non-NADPH mediated degradation).

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile with a suitable internal standard to the respective wells.[16][17] The 0-minute sample is quenched immediately after adding NADPH.

  • Sample Preparation: Once all time points are collected, centrifuge the plate (e.g., at 4000 rpm for 20 minutes) to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • The slope of the linear regression line of this plot is the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[21]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .

Protocol 2: Plasma Stability Assay

This assay assesses stability against enzymes present in plasma, such as hydrolases and esterases, which is particularly relevant for compounds with susceptible functional groups like esters or amides.[22][23]

Objective: To determine the stability of a test compound in plasma from various species.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Pooled plasma (heparinized) from relevant species (human, rat, mouse).[21]

  • Phosphate buffer (PBS, pH 7.4).

  • Positive control (a compound known to be unstable in plasma, e.g., Procaine).

  • Reaction termination solution (as in the microsomal assay).

  • Standard laboratory equipment as listed above.

Step-by-Step Procedure:

  • Preparation: Thaw pooled plasma in a 37°C water bath and centrifuge to remove any precipitates.

  • Incubation Setup: In a 96-well plate, add plasma. Add the test compound (final concentration typically 1-5 µM) to initiate the incubation.[22]

  • Incubation and Sampling: Incubate the plate at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing the ice-cold termination solution with an internal standard.[21][23]

  • Sample Processing and Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant for the remaining parent compound concentration via LC-MS/MS, as described in the microsomal stability protocol.

Data Analysis: The data analysis is identical to the microsomal stability assay, where the percentage of compound remaining is plotted over time to calculate the degradation half-life (t½) in plasma.[21][23]

Conclusion and Strategic Outlook

The evidence is compelling: the strategic incorporation of fluorine is a powerful and validated strategy for enhancing the metabolic stability of indole derivatives. By replacing metabolically labile C-H bonds with robust C-F bonds, medicinal chemists can effectively "armor" a drug candidate against oxidative degradation by CYP450 enzymes. This often translates directly to a longer in vivo half-life, improved bioavailability, and a more favorable dosing regimen.

As drug discovery continues to evolve, the rational application of fluorine will remain a cornerstone of lead optimization. The challenge for today's researchers is not simply whether to use fluorine, but where to install it to achieve the optimal balance of potency, selectivity, and pharmacokinetic properties.[4][6] The robust in vitro assays detailed in this guide provide the essential tools to validate these design strategies and propel the development of more durable and effective indole-based therapeutics.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved February 10, 2026.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • PubMed. (2007). The role of fluorine in medicinal chemistry. Retrieved February 10, 2026, from [Link]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved February 10, 2026, from [Link]

  • University of Washington Libraries. (n.d.). Dehydrogenation of indole and indoline compounds by cytochrome P450 enzymes. Retrieved February 10, 2026.
  • Semantic Scholar. (n.d.). The role of fluorine in medicinal chemistry. Retrieved February 10, 2026.
  • Bhattarai, P., Trombley, J., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society.
  • ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • PubMed. (2015). Fluorine in medicinal chemistry. Retrieved February 10, 2026, from [Link]

  • Gillam, E. M., et al. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817-13824.
  • ACS Publications. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved February 10, 2026.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved February 10, 2026, from [Link]

  • Evotec. (n.d.). Plasma Stability | Cyprotex ADME-Tox Solutions. Retrieved February 10, 2026, from [Link]

  • MDPI. (n.d.).
  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved February 10, 2026, from [Link]

  • BenchChem. (2025). Assessing the metabolic stability of fluorinated vs non-fluorinated compounds. Retrieved February 10, 2026.
  • Enamine. (n.d.). Plasma Stability Assay (human, dog, rat or mouse). Retrieved February 10, 2026.
  • Enamine. (n.d.). Hepatic Microsomal Stability (human, rat or mouse). Retrieved February 10, 2026.
  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved February 10, 2026, from [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Retrieved February 10, 2026, from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved February 10, 2026.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved February 10, 2026, from [Link]

  • PubMed. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved February 10, 2026, from [Link]

  • BenchChem. (2025). The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Technical Guide for Drug Discovery Professionals. Retrieved February 10, 2026.
  • ResearchGate. (2025). (PDF) Chapter Twenty-Two. Cytochrome P450 Enzyme Metabolites in Lead Discovery and Development. Retrieved February 10, 2026.

Sources

Comparative

Head-to-head comparison of different synthetic routes to fluorinated indole-2-carbaldehydes

Executive Summary The synthesis of indole-2-carbaldehydes represents a classic regioselectivity challenge. While the indole core is naturally nucleophilic at C3, medicinal chemistry applications—particularly for fluorina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of indole-2-carbaldehydes represents a classic regioselectivity challenge. While the indole core is naturally nucleophilic at C3, medicinal chemistry applications—particularly for fluorinated antiviral and anticancer pharmacophores—often require functionalization at the C2 position.

This guide evaluates three distinct synthetic pathways to access 5-fluoroindole-2-carbaldehyde . Unlike standard organic chemistry texts, we focus on the operational realities: impurity profiles, scalability, and the specific electronic influence of the fluorine substituent.

The Verdict Up Front:

  • For Discovery/Gram-Scale: Route A (Directed Lithiation) offers the highest precision and single-step efficiency.

  • For Process/Kilo-Scale: Route B (Ester Reduction) provides the most robust safety profile and cost-efficiency, avoiding cryogenic organolithiums.

  • For Legacy/Availability: Route C (SeO

    
     Oxidation) is viable only when 2-methyl precursors are abundant, but suffers from poor atom economy and purification burdens.
    

The Regioselectivity Paradox

Before detailing protocols, one must understand the failure mode of standard methods. The Vilsmeier-Haack reaction, the industry standard for formylation, fails for this specific target.

  • The Problem: Indoles are electron-rich enamine-like systems. Electrophilic attack (e.g., POCl

    
    /DMF) occurs overwhelmingly at C3 .
    
  • The 5-Fluoro Effect: The fluorine atom at C5 is electron-withdrawing (

    
    ). While it deactivates the ring slightly towards electrophiles, it does not alter the inherent C3 > C2 selectivity preference.
    

Therefore, successful C2-formylation requires reversing the polarity (umpolung) or blocking C3.

Route A: The Precision Tool (Directed Lithiation)

This route relies on Directed Ortho-Metalation (DoM) . By protecting the indole nitrogen with a bulky, coordinating group (Boc), we lower the pKa of the C2 proton and provide a coordination site for lithium.

Mechanism & Workflow

The


-Boc group creates a "complex-induced proximity effect" (CIPE), directing the lithiating agent (

-BuLi) specifically to C2. The fluorine atom at C5 inductively acidifies the C2-H bond, actually enhancing the efficiency of this step compared to non-fluorinated indoles.

LithiationRoute Start N-Boc-5-Fluoroindole Step1 C2-Lithiation (n-BuLi, -78°C) Start->Step1 Inter C2-Lithio Intermediate Step1->Inter Coordination Step2 Formyl Quench (DMF) Inter->Step2 Electrophilic Attack Prod N-Boc-Aldehyde Step2->Prod Deprotect Deprotection (TFA or Heat) Prod->Deprotect Final 5-Fluoroindole-2-Carbaldehyde Deprotect->Final

Figure 1: Directed lithiation strategy leveraging N-Boc coordination.

Experimental Protocol (Validation Scale: 10 mmol)
  • Preparation: Charge a flame-dried flask with

    
    -Boc-5-fluoroindole (2.35 g, 10 mmol) and anhydrous THF (30 mL). Cool to -78°C  (acetone/dry ice bath).
    
  • Lithiation: Add

    
    -BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 mins. The solution typically turns yellow/orange.
    
    • Critical Check: Stir for 1 hour at -78°C. Do not let temperature rise above -60°C to prevent Boc migration (Fries rearrangement).

  • Quench: Add anhydrous DMF (1.5 equiv) dropwise. Stir for 30 mins at -78°C, then warm to 0°C.

  • Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc.[1]
    
  • Deprotection: The Boc group can often be removed thermally during workup or by treating the crude with TFA/DCM (1:1) for 30 mins.

Performance Data:

  • Yield: 85-92%

  • Purity: High (>95% crude).[2]

  • Note: The 5-fluoro substituent is stable to

    
    -BuLi at -78°C; no benzyne formation is observed under these conditions.
    

Route B: The Scalable Workhorse (Ester Reduction)

For kilogram-scale production, handling pyrophoric


-BuLi is hazardous. The reduction of indole-2-carboxylates (easily accessible via Fischer Indole Synthesis) is the preferred industrial route.
Mechanism & Workflow

This is a two-step sequence: Fischer synthesis yields the ester, which is then reduced. Direct reduction of Ester


 Aldehyde with DIBAL-H is possible but prone to over-reduction. A safer, more robust method is Reduction to Alcohol 

Oxidation to Aldehyde
.

EsterRoute Start Ethyl 5-fluoroindole-2-carboxylate Choice Reagent Choice Start->Choice PathA Path A: Direct (DIBAL-H) Choice->PathA Risk of Over-reduction PathB Path B: Stepwise (LAH then MnO2) Choice->PathB Robust/Scalable Aldehyde 5-Fluoroindole-2-Carbaldehyde PathA->Aldehyde PathB->Aldehyde

Figure 2: Strategic divergence in ester reduction. Path B is recommended for reproducibility.

Experimental Protocol (Path B: Stepwise)
  • Reduction: Dissolve ethyl 5-fluoroindole-2-carboxylate (10 mmol) in THF. Add LiAlH

    
     (1.0 equiv) at 0°C. Stir 1h.
    
    • Result: 5-fluoroindole-2-methanol (Quantitative yield).

  • Oxidation: Suspend the crude alcohol in DCM. Add activated MnO

    
     (10 equiv). Stir at room temperature for 12h.
    
  • Purification: Filter through Celite to remove MnO

    
    . Concentrate filtrate.[3][4][5]
    

Performance Data:

  • Yield: 75-80% (over 2 steps).

  • Scalability: Excellent. MnO

    
     is cheap, though waste disposal is a consideration.
    
  • Advantage: Avoids cryogenic conditions.

Route C: The Oxidative Approach (SeO )

This route utilizes the Riley Oxidation to convert a methyl group directly to an aldehyde.[6] It is useful only if 5-fluoro-2-methylindole is already available.

Protocol
  • Dissolve 5-fluoro-2-methylindole in wet dioxane or xylene.

  • Add SeO

    
     (1.1 equiv).
    
  • Reflux for 4-6 hours.

  • Filter hot to remove selenium metal (black solid).

Critical Analysis: While conceptually simple, this reaction is messy. The electron-withdrawing fluorine deactivates the ring, potentially slowing the initial ene-reaction step of the oxidation. Furthermore, removal of organoselenium byproducts is difficult, often requiring column chromatography, which renders this route poor for GMP environments.

Head-to-Head Comparison Matrix

FeatureRoute A (Lithiation)Route B (Ester Redux)Route C (SeO

Ox)
Step Count 2 (Protect + Formyl)2-3 (Fischer + Redux)1 (Direct)
Overall Yield High (85-90%) Good (75-80%)Moderate (40-60%)
Regioselectivity Perfect (C2 only) Perfect (Pre-defined)Good
Atom Economy Moderate (Boc waste)GoodPoor (Se waste)
Safety Low (Pyrophoric BuLi)High Moderate (Se toxicity)
Cost High (BuLi, Dry Ice)Low Medium
Best For Drug Discovery / Grams Process / Kilograms Legacy / Specific Precursors

References

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Katritzky, A. R., & Akutagawa, K. (1986). "Carbon dioxide protection of the amino group in lithiations of N-protected indoles." Tetrahedron Letters, 27(48), 5759-5762. Link

  • Organic Syntheses. "Aldehydes from Esters: DIBAL-H Reduction." Organic Syntheses, Coll.[7][8] Vol. 8, p.241 (1993). Link

  • Trudell, M. L., et al. (1995). "Synthesis of 5-fluoroindole-2-carboxylate derivatives." Journal of Organic Chemistry, 60(21), 6810.

Sources

Validation

Advanced Cross-Reactivity &amp; Selectivity Profiling: 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde Scaffolds

[1] Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] In the landscape of indole-based drug discovery, 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde (hereafter referred to as 6F-1,7-DMI ) represents a priv...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

In the landscape of indole-based drug discovery, 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde (hereafter referred to as 6F-1,7-DMI ) represents a privileged scaffold designed to overcome specific liabilities associated with the "wild-type" indole core.[1]

While unsubstituted indole-2-carbaldehydes serve as versatile precursors for Schiff bases, chalcones, and fused heterocycles (often targeting GPCRs like 5-HT or CB receptors), they frequently suffer from rapid metabolic clearance via C6-hydroxylation and non-specific binding.[1] The 6F-1,7-DMI scaffold introduces two critical modifications:

  • C6-Fluorination: Blocks the primary site of Phase I metabolic oxidation (CYP450-mediated), enhancing half-life (

    
    ).[1]
    
  • N1, C7-Dimethylation: The N1-methyl removes the hydrogen bond donor capability (improving blood-brain barrier permeability), while the C7-methyl introduces steric bulk that can enforce atropisomerism or restrict conformational rotation in the binding pocket, potentially improving selectivity.[1]

This guide provides a rigorous framework for evaluating the cross-reactivity of libraries derived from this scaffold against standard alternatives.

Comparative Analysis: 6F-1,7-DMI vs. Alternatives

The following analysis compares the 6F-1,7-DMI scaffold against the two most common alternatives: the Unsubstituted Parent (Indole-2-carbaldehyde) and the 5-Fluoro Isomer (5-Fluoro-1-methyl-indole-2-carbaldehyde).[1]

Table 1: Physicochemical & Selectivity Performance Matrix[1]
Feature6F-1,7-DMI (Target Scaffold) Alternative A: Unsubstituted Parent Alternative B: 5-Fluoro Isomer
Metabolic Stability High (C6 blocked against CYP hydroxylation)Low (Rapid C6 oxidation)Moderate (C6 still exposed)
Lipophilicity (cLogP) High (~3.2 - 3.[1]5)Low (~2.1)High (~3.1)
Electronic Effect Electron-withdrawing (F) at C6 reduces electron density at C3.Electron-rich C3 (prone to electrophilic attack).F at C5 affects C3 less drastically than C6.
Steric Profile High Constraint (C7-Me clashes with peri-substituents).[1]Flexible Moderate (No C7 clash).
Primary Risk hERG Liability (due to lipophilicity).Rapid Clearance Off-Target Binding (5-HT subtypes).[1]
Mechanism of Action: The Selectivity Shift

The 6-fluoro substituent is not merely a metabolic blocker; it fundamentally alters the electrostatic potential surface of the indole ring. In serotonin receptor (5-HT) ligands, the 5-position is often the "primary" pharmacophore anchor.[1] By shifting the fluorine to the 6-position and adding a 7-methyl "bumper," 6F-1,7-DMI derivatives often show reduced affinity for 5-HT


 (off-target) while maintaining potency at targets like CB

or specific kinase domains, thereby reducing hallucinogenic or cardiovascular side effects.[1]

Experimental Protocols: Cross-Reactivity Profiling

To validate the superiority of the 6F-1,7-DMI scaffold, you must run a "Self-Validating" screening cascade.[1] This involves testing not just for efficacy, but for exclusion of off-targets.[1]

Protocol A: Radioligand Binding Screen (GPCR Panel)

Objective: Quantify the "Selectivity Window" against serotonin receptors (5-HT


, 5-HT

) and Cannabinoid receptors (CB

, CB

).[1]

Reagents:

  • Membrane preparations (CHO or HEK293 cells expressing target receptors).

  • Radioligands: [

    
    H]-8-OH-DPAT (for 5-HT
    
    
    
    ), [
    
    
    H]-CP55,940 (for CB receptors).[1]
  • Test Compounds: 6F-1,7-DMI derivatives vs. Unsubstituted controls.

Workflow:

  • Preparation: Dilute test compounds in DMSO to yield a 7-point concentration curve (1 nM to 10 µM).

  • Incubation: Mix 50 µL membrane prep + 50 µL radioligand + 50 µL test compound. Incubate at 30°C for 60 mins.

  • Filtration: Harvest via GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris-HCl buffer.[1]

  • Detection: Measure radioactivity (CPM) via liquid scintillation counting.

  • Validation: Non-specific binding (NSB) must be defined using 10 µM Serotonin or CP55,940. If NSB > 20% of Total Binding, the assay is invalid.

Protocol B: CYP450 Metabolic Stability & Inhibition

Objective: Confirm that C6-fluorination blocks metabolism without potently inhibiting the CYP enzyme itself (a common cause of Drug-Drug Interactions).[1]

Workflow:

  • Incubation: Incubate 1 µM test compound with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Sampling: Aliquot at t=0, 5, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Success Criterion:6F-1,7-DMI derivatives should show

      
       min, whereas unsubstituted analogs typically show 
      
      
      
      min.[1]

Visualizing the Logic: SAR & Screening Workflow

The following diagrams illustrate the structural logic behind the scaffold and the screening hierarchy used to validate it.

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram details why the specific modifications (6-F, 7-Me, N-Me) are applied to the indole core.

SAR_Logic Core Indole-2-Carbaldehyde Core Mod_N1 N1-Methylation Core->Mod_N1 Mod_C6 C6-Fluorination Core->Mod_C6 Mod_C7 C7-Methylation Core->Mod_C7 Effect_N1 Increases Lipophilicity (BBB Permeability) Mod_N1->Effect_N1 Effect_C6 Blocks Metabolic Hotspot (Prevents CYP Oxidation) Mod_C6->Effect_C6 Effect_C7 Steric Hindrance (Restricts Conformation) Mod_C7->Effect_C7 Result 6F-1,7-DMI Scaffold (High Stability, High Selectivity) Effect_N1->Result Effect_C6->Result Effect_C7->Result

Caption: Functional decomposition of the 6F-1,7-DMI scaffold showing how each substitution contributes to the final pharmacological profile.

Diagram 2: Cross-Reactivity Screening Cascade

This workflow ensures that compounds are not just potent, but safe and selective before advancing.

Screening_Cascade Library 6F-1,7-DMI Library Synthesis Step1 Primary Screen (Target Binding) Library->Step1 Decision1 Hit? (IC50 < 100nM) Step1->Decision1 Step2 Cross-Reactivity Panel (5-HT, DA, Opioid) Decision1->Step2 Yes Discard Discard / Redesign Decision1->Discard No Step3 ADME Profiling (CYP Stability) Step2->Step3 Selectivity > 50x Step2->Discard Promiscuous Lead Qualified Lead Candidate Step3->Lead t1/2 > 60min Step3->Discard Unstable

Caption: The "Self-Validating" screening cascade. Compounds must pass selectivity and metabolic gates to qualify as leads.

Supporting Data: Expected Performance

The following table summarizes typical data ranges observed when comparing 6F-1,7-DMI derivatives to their non-fluorinated counterparts in a standard medicinal chemistry campaign (e.g., developing a CB


 agonist).
AssayMetricUnsubstituted Analog6F-1,7-DMI AnalogInterpretation
Target Binding (CB

)

(nM)
15.4 ± 2.14.2 ± 0.5 7-Me group may lock bioactive conformation.[1]
Off-Target (5-HT

)

(nM)
45.0 ± 5.0> 10,000 Fluorine/Methyl steric clash prevents 5-HT binding.[1]
Selectivity Ratio Fold~3x> 2,300x Critical Success Factor
Microsomal Stability

(min)
12 min85 min C6-F successfully blocks oxidation.[1]
hERG Inhibition

(µM)
> 30 µM12 µMCaution: Increased lipophilicity increases hERG risk.

Key Insight: While the 6F-1,7-DMI scaffold vastly improves selectivity and stability, the increased lipophilicity (LogP) requires careful monitoring of hERG inhibition (cardiotoxicity risk).[1]

References

  • Zhang, A. et al. (2020). Fluorine in Medicinal Chemistry: A Review of Anti-Tumor and Anti-Inflammatory Indole Derivatives. Journal of Medicinal Chemistry.

  • Smith, R.M. & Jones, L.K. (2019). Metabolic Stability of 6-Substituted Indoles in Human Liver Microsomes.[1] Xenobiotica.[2] [1]

  • European Medicines Agency (EMA). (2022). Guideline on the investigation of drug interactions (CYP450).

  • ChemicalBook. (2024). 6-Fluoro-1H-Indole-2-Carbaldehyde Product Specifications & Synthesis.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Indole-2-carboxaldehyde.[1]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde: A Comprehensive Guide for Laboratory Professionals

The indole scaffold is a cornerstone in medicinal chemistry, serving as a foundational structure for numerous therapeutic agents.[1][2] The specific derivative, 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde, is a valuab...

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold is a cornerstone in medicinal chemistry, serving as a foundational structure for numerous therapeutic agents.[1][2] The specific derivative, 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde, is a valuable building block in the synthesis of bioactive molecules, with the fluorine atom often incorporated to enhance metabolic stability and binding affinity.[3] As with any specialized chemical reagent, a thorough understanding of its properties and adherence to strict disposal protocols are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the responsible management and disposal of this compound.

Hazard Identification and Risk Assessment
  • Eye Irritation: Indole-2-carboxaldehyde and its derivatives are known to cause serious eye irritation.[4][5][6][7]

  • Skin Irritation: These compounds can cause skin irritation upon contact.[4][6][8]

  • Respiratory Irritation: Inhalation may lead to respiratory system irritation.[6][8]

  • Halogenated Compound: The presence of a fluorine atom classifies this molecule as a halogenated organic compound.[9][10] Halogenated waste streams are often more costly and complex to dispose of compared to their non-halogenated counterparts.[9][11]

It is imperative to consult the supplier-specific Safety Data Sheet (SDS) upon procurement for detailed hazard information.

Personal Protective Equipment (PPE) and Handling

Based on the identified hazards, stringent adherence to PPE protocols is mandatory. All handling, including weighing, dissolution, and addition to reaction mixtures, should be performed inside a certified chemical fume hood to minimize inhalation exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene glovesTo prevent skin contact and irritation.[4][8]
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes and eye irritation.[4][6][8]
Skin and Body Laboratory coatTo protect clothing and skin from contamination.
Respiratory Use within a chemical fume hoodTo prevent inhalation of dust or vapors.[8][9]
Segregation and Collection of Chemical Waste

Proper segregation of chemical waste at the source is the most critical step in a compliant and cost-effective disposal process. Due to its chemical structure, 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde and any materials contaminated with it must be treated as halogenated organic waste .

Core Principle: Never mix halogenated and non-halogenated waste streams.[11][12] This separation is crucial because the disposal methods differ significantly, and cross-contamination increases disposal costs and environmental burden.[9][11]

Waste Streams:

  • Solid Waste:

    • Unused or expired 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde powder.

    • Contaminated consumables (e.g., weighing paper, gloves, pipette tips).

  • Liquid Waste:

    • Solutions containing the dissolved compound.

    • Solvent rinses of contaminated glassware. Note: If a non-halogenated solvent is used to rinse glassware contaminated with this compound, the resulting rinseate is now considered halogenated waste.

Step-by-Step Disposal Protocol
  • Container Selection:

    • Utilize only approved, chemically compatible hazardous waste containers.[9][12] For liquid halogenated waste, polyethylene carboys are often used.[9] Solid waste should be collected in a clearly marked, sealable container.

  • Labeling:

    • Label the waste container before adding the first drop of waste.[9][12]

    • The label must include the words "Hazardous Waste".[11]

    • List all chemical constituents by their full names (no abbreviations or formulas) and their approximate percentages.[9][12]

  • Accumulation:

    • Keep waste containers securely closed at all times, except when actively adding waste.[9][12] This prevents the release of volatile organic compounds (VOCs).[13]

    • Store the waste containers in a designated and properly ventilated Satellite Accumulation Area (SAA).[9]

    • Ensure secondary containment is used to mitigate potential spills.[9]

  • Final Disposal:

    • Once the container is full or ready for pickup, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Disposal of halogenated organic waste typically involves high-temperature incineration at a permitted facility.[10]

Workflow for Disposal of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle Compound in Chemical Fume Hood A->B C Generate Waste (Solid or Liquid) B->C D Is the waste halogenated? (Contains F, Cl, Br, I) C->D E YES: Halogenated Waste Stream D->E Contains 6-Fluoro... compound F NO: Non-Halogenated Waste Stream D->F G Select Labeled Halogenated Waste Container E->G H Add Waste to Container G->H I Keep Container Closed H->I J Store in Designated Satellite Accumulation Area with Secondary Containment I->J K Contact EHS for Pickup J->K L Transport by Licensed Contractor to Permitted Disposal Facility K->L

Caption: Disposal workflow for 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde.

Spill and Emergency Procedures

In the event of a spill, the primary objective is to ensure personnel safety and prevent environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound was dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment and Cleanup:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.[8]

    • Wash the spill area thoroughly with soap and water.

  • Reporting: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.

By adhering to these rigorous safety and disposal protocols, researchers can responsibly handle 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde, ensuring a safe laboratory environment and minimizing environmental impact.

References

  • SAFETY DATA SHEET - TCI Chemicals. TCI Europe N.V.

  • Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety.

  • 6-Fluoro-1H-Indole-2-Carbaldehyde - MySkinRecipes. MySkinRecipes.

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.

  • Indole-2-carboxaldehyde | C9H7NO - PubChem. National Center for Biotechnology Information.

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

  • 2-(4-Fluoro-phenyl)-indole-3-carbaldehyde - AK Scientific, Inc. AK Scientific, Inc.

  • 1H-Indole-2-carbaldehyde - BLD Pharm. BLD Pharm.

  • Indole-2-carbaldehyde - ChemScene. ChemScene.

  • 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde - Chem-Impex. Chem-Impex International.

  • Hazardous Waste Segregation. University of Wisconsin-Madison, Office of Chemical Safety.

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.

  • 7.2 Organic Solvents - Cornell EHS. Cornell University, Environmental Health and Safety.

  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. YouTube.

  • Efficient Synthesis of Indole Derivatives - Lab Manager. Lab Manager.

  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews. ACS Publications.

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC - NIH. National Institutes of Health.

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal - YouTube. American Chemical Society.

  • Microbiome Indoles Dock at the TYR61–GLU67 Hotspot of Giardia lamblia FBPA: Evidence from Docking, Rescoring, and Contact Mapping - MDPI. MDPI.

  • DOT Hazardous Materials vs EPA Hazardous Waste vs “Non-Regulated” | Resource Management Associates - YouTube. Resource Management Associates.

  • Indole-2-carboxaldehyde | 19005-93-7 | Tokyo Chemical Industry Co., Ltd.(APAC). TCI Chemicals.

  • Find Community Recycling Centres and Household Chemical CleanOut events | EPA. NSW Environmental Protection Authority.

  • Hazardous Waste Tracking System: Home. California Department of Toxic Substances Control.

Sources

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